4-Bromo-1,1-dichlorobutane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
144873-00-7 |
|---|---|
Molecular Formula |
C4H7BrCl2 |
Molecular Weight |
205.91 g/mol |
IUPAC Name |
4-bromo-1,1-dichlorobutane |
InChI |
InChI=1S/C4H7BrCl2/c5-3-1-2-4(6)7/h4H,1-3H2 |
InChI Key |
TYSUVCDQZJIIOR-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(Cl)Cl)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-1,1-dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 4-Bromo-1,1-dichlorobutane is limited in publicly accessible literature. The following guide provides available computed data for the target compound and supplements this with experimental data for the related isomer, 1-bromo-4-chlorobutane, for comparative purposes. All data for 1-bromo-4-chlorobutane should be considered as reference and not representative of this compound.
Core Chemical Properties
This compound is a halogenated alkane with the molecular formula C4H7BrCl2.[1] Its chemical structure consists of a four-carbon chain with a bromine atom at one terminus and two chlorine atoms at the other.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 144873-00-7 | PubChem[1] |
| Molecular Formula | C4H7BrCl2 | PubChem[1] |
| Molecular Weight | 205.91 g/mol | PubChem (Computed)[1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Table 2: Comparative Physical Properties of 1-Bromo-4-chlorobutane
| Property | Value | Source |
| Boiling Point | 80-82 °C at 30 mmHg | Guidechem[2] |
| Density | 1.488 g/mL at 25 °C | Guidechem[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent methylene groups and the single methine proton. The proton at C1 would appear as a triplet, coupled to the adjacent methylene group. The protons at C4 would also appear as a triplet, coupled to the neighboring methylene group. The protons at C2 and C3 would likely present as complex multiplets due to coupling with each other and the adjacent groups.
-
¹³C NMR: The carbon NMR spectrum should exhibit four unique signals, one for each carbon atom in the molecule, due to their different chemical environments.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations. The C-Cl and C-Br stretching frequencies would also be present in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a cluster of peaks. Fragmentation patterns would likely involve the loss of halogen atoms and cleavage of the carbon-carbon bonds.
Synthesis and Reactivity
Synthesis
No specific experimental protocol for the synthesis of this compound was found in the searched literature. General synthetic routes to similar halogenated alkanes often involve the halogenation of corresponding alcohols or the ring-opening of cyclic ethers followed by halogen exchange reactions.
Reactivity
The reactivity of this compound is dictated by the presence of the gem-dichloro and terminal bromo functional groups.
-
Gem-dichloro Group: The two chlorine atoms on the same carbon atom make the attached proton acidic and can participate in elimination reactions. Gem-dihaloalkanes are also known to serve as carbene precursors in certain transition metal-catalyzed reactions, such as Fe-catalyzed B-H and Si-H insertion reactions.[3] This reactivity allows for the formation of new carbon-boron and carbon-silicon bonds.
-
Bromo Group: The terminal bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the C4 position.
The differential reactivity of the two ends of the molecule could potentially be exploited for selective chemical transformations.
Experimental Protocols
Due to the lack of specific experimental data for this compound, no detailed experimental protocols can be provided. Researchers interested in working with this compound would need to develop their own methods for synthesis, purification, and analysis, likely drawing upon established procedures for similar halogenated hydrocarbons.
Logical Relationships and Workflows
The following diagrams illustrate the general logical relationships in the study and application of a chemical compound like this compound.
Caption: General workflow for the synthesis, characterization, and application of a chemical compound.
Caption: Potential reaction pathways for this compound based on its functional groups.
Safety and Handling
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a halogenated alkane with potential for use in organic synthesis due to its bifunctional nature. However, a significant lack of experimentally determined physical, chemical, and toxicological data necessitates further research to fully characterize this compound and enable its safe and effective use in research and drug development. The information provided in this guide serves as a starting point for researchers and highlights the current knowledge gaps.
References
In-Depth Technical Guide: 4-Bromo-1,1-dichlorobutane (CAS Number 144873-00-7)
Disclaimer: Publicly available information, including detailed experimental protocols and specific applications for 4-Bromo-1,1-dichlorobutane (CAS 144873-00-7), is exceptionally limited. Much of the readily accessible data pertains to the similarly named but structurally distinct compound, 1-Bromo-4-chlorobutane (CAS 6940-78-9). This guide is compiled from the available data, primarily from computational and repository sources, and includes hypothetical pathways based on established chemical principles. Researchers should validate any experimental procedures.
Core Compound Information
This compound is a halogenated alkane containing bromine and two chlorine atoms. Its chemical structure suggests it may serve as a versatile intermediate in organic synthesis, particularly in the introduction of a dichlorobutyl moiety.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₇BrCl₂ | PubChem[1] |
| Molecular Weight | 205.91 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 144873-00-7 | PubChem[1] |
| Canonical SMILES | C(CC(Cl)Cl)CBr | PubChem[1] |
| InChI Key | TYSUVCDQZJIIOR-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 203.91082 | PubChem[1] |
Safety and Handling
Table 2: GHS Hazard Classifications
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Acute Toxicity, Inhalation | 4 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Hypothetical Synthesis Protocol
No specific, published experimental protocols for the synthesis of this compound have been identified. A plausible synthetic route could involve the free-radical halogenation of a suitable precursor. The following is a hypothetical protocol based on general principles of organic chemistry.
Objective: To synthesize this compound from 1-bromo-4-chlorobutane.
Reaction Principle: This proposed synthesis involves the selective chlorination of 1-bromo-4-chlorobutane at the carbon adjacent to the existing chlorine atom. This could potentially be achieved through a free-radical mechanism, though selectivity may be a challenge.
Materials:
-
1-Bromo-4-chlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
A free-radical initiator (e.g., AIBN or benzoyl peroxide)
-
An inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Experimental Procedure (Hypothetical):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-4-chlorobutane in an inert solvent.
-
Add a catalytic amount of a free-radical initiator.
-
Slowly add sulfuryl chloride to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product via fractional distillation or column chromatography to isolate this compound.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Logical Workflow for Hypothetical Synthesis and Characterization:
Caption: Hypothetical workflow for the synthesis and analysis of this compound.
Potential Research Applications
Given its structure, this compound could be a valuable building block in medicinal chemistry and materials science. The dichloro- and bromo- functionalities offer multiple reactive sites for creating more complex molecules.
Potential Signaling Pathway Research Workflow:
While there is no documented involvement of this compound in any signaling pathways, a logical workflow for investigating its potential biological activity could be as follows:
Caption: A logical workflow for investigating the potential biological activity of this compound.
Conclusion
This compound (CAS 144873-00-7) is a chemical compound with limited available data. The information presented in this guide is based on computational data and established chemical principles. Further experimental research is necessary to fully characterize its properties, develop reliable synthetic methods, and explore its potential applications in drug development and other scientific fields. Researchers are strongly encouraged to perform their own comprehensive safety and literature reviews before commencing any experimental work with this compound.
References
An In-depth Technical Guide on 4-Bromo-1,1-dichlorobutane
For professionals engaged in chemical research, synthesis, and drug development, a precise understanding of the molecular characteristics of novel compounds is paramount. This document provides a concise technical overview of 4-Bromo-1,1-dichlorobutane, focusing on its molecular structure and key quantitative data.
Molecular and Chemical Properties
This compound is a halogenated alkane. A summary of its key molecular data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C4H7BrCl2 | [1] |
| Molecular Weight | 205.91 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 144873-00-7 | [1] |
Molecular Structure Visualization
The structural arrangement of atoms within this compound is depicted in the following diagram. This visualization is crucial for understanding the compound's reactivity and steric profile.
This guide serves as a foundational reference for researchers and professionals in the field of drug development and chemical synthesis, providing essential data and a clear structural representation of this compound.
References
The Comprehensive Guide to the Isomers of C4H7BrCl2: A Technical Resource for Scientific Professionals
Introduction
In the landscape of drug discovery and development, a profound understanding of molecular structure is paramount. The precise arrangement of atoms within a molecule, its stereochemistry, and its isomeric forms can dramatically influence its physicochemical properties, biological activity, and metabolic fate. This technical guide provides an in-depth exploration of the IUPAC nomenclature for the molecular formula C4H7BrCl2, a halogenated butane derivative. Aimed at researchers, scientists, and drug development professionals, this document systematically elucidates the structural and stereochemical diversity of C4H7BrCl2 isomers, offering a foundational reference for their synthesis, characterization, and potential applications.
IUPAC Nomenclature of Haloalkanes: Core Principles
The systematic naming of haloalkanes by the International Union of Pure and Applied Chemistry (IUPAC) follows a set of established rules to ensure each compound has a unique and unambiguous name.[1][2][3] The fundamental principles involve identifying the longest continuous carbon chain (the parent alkane), numbering the chain to give the substituents the lowest possible locants, and listing the substituents alphabetically.[2][4] For halogen substituents, the prefixes fluoro-, chloro-, bromo-, and iodo- are used.[5]
Isomerism in C4H7BrCl2
The molecular formula C4H7BrCl2 indicates a saturated acyclic alkane structure, as it follows the general formula CnH2n+2-x-y... where n is the number of carbon atoms and x, y, etc., are the number of halogen atoms. Isomerism in C4H7BrCl2 arises from two main sources:
-
Constitutional Isomerism: This includes variations in the carbon skeleton (chain isomerism) and different attachment points for the halogen atoms (positional isomerism).[6][7]
-
Stereoisomerism: This occurs in isomers that have the same connectivity but differ in the spatial arrangement of their atoms. For C4H7BrCl2, this primarily involves enantiomers due to the presence of chiral centers (carbon atoms bonded to four different groups).[6][8]
Systematic Identification and Nomenclature of C4H7BrCl2 Isomers
To systematically identify all possible isomers of C4H7BrCl2, we will consider the two possible carbon skeletons: butane (a linear four-carbon chain) and isobutane (a branched three-carbon chain with a methyl group on the central carbon).
Butane Skeleton Isomers
For a linear butane chain, we can systematically place the one bromine and two chlorine atoms on the four available carbon atoms. This process generates a multitude of constitutional isomers, many of which are chiral.
Table 1: IUPAC Names of C4H7BrCl2 Isomers with a Butane Skeleton
| IUPAC Name | Chirality |
| 1-Bromo-1,1-dichlorobutane | Achiral |
| 1-Bromo-1,2-dichlorobutane | Chiral (2 stereocenters) |
| 1-Bromo-1,3-dichlorobutane | Chiral (1 stereocenter) |
| 1-Bromo-1,4-dichlorobutane | Achiral |
| 1-Bromo-2,2-dichlorobutane | Chiral (1 stereocenter) |
| 1-Bromo-2,3-dichlorobutane | Chiral (2 stereocenters) |
| 1-Bromo-2,4-dichlorobutane | Chiral (1 stereocenter) |
| 1-Bromo-3,3-dichlorobutane | Achiral |
| 1-Bromo-3,4-dichlorobutane | Chiral (1 stereocenter) |
| 2-Bromo-1,1-dichlorobutane | Chiral (1 stereocenter) |
| 2-Bromo-1,2-dichlorobutane | Chiral (2 stereocenters) |
| 2-Bromo-1,3-dichlorobutane | Chiral (1 stereocenter) |
| 2-Bromo-1,4-dichlorobutane | Achiral |
| 2-Bromo-2,3-dichlorobutane | Chiral (1 stereocenter) |
| 2-Bromo-2,4-dichlorobutane | Achiral |
| 1,1-Dichloro-2-bromobutane | Chiral (1 stereocenter) |
| 1,2-Dichloro-2-bromobutane | Chiral (1 stereocenter) |
| 1,3-Dichloro-2-bromobutane | Chiral (1 stereocenter) |
| 1,4-Dichloro-2-bromobutane | Achiral |
| 2,3-Dichloro-2-bromobutane | Achiral |
Note: Due to the complexity and number of stereoisomers, this table primarily identifies the constitutional isomers and their potential for chirality. For chiral molecules, R/S configurations would be assigned based on the Cahn-Ingold-Prelog priority rules.[8] For instance, PubChem lists a specific stereoisomer, (2R)-4-bromo-1,2-dichlorobutane.[9]
Isobutane Skeleton Isomers
For the isobutane (2-methylpropane) skeleton, there are two types of carbon atoms: the tertiary carbon (C2) and the three primary carbons (C1 and the two methyl carbons).
Table 2: IUPAC Names of C4H7BrCl2 Isomers with an Isobutane Skeleton
| IUPAC Name | Chirality |
| 1-Bromo-1,1-dichloro-2-methylpropane | Achiral |
| 1-Bromo-1,2-dichloro-2-methylpropane | Chiral (1 stereocenter) |
| 1-Bromo-1,3-dichloro-2-methylpropane | Chiral (1 stereocenter) |
| 1-Bromo-2,3-dichloro-2-methylpropane | Chiral (1 stereocenter) |
| 2-Bromo-1,1-dichloro-2-methylpropane | Achiral |
| 2-Bromo-1,3-dichloro-2-methylpropane | Achiral |
| 1,2-Dibromo-1-chloro-2-methylpropane | Chiral (1 stereocenter) |
| 1,3-Dibromo-1-chloro-2-methylpropane | Chiral (1 stereocenter) |
| 1,3-Dibromo-2-chloro-2-methylpropane | Achiral |
Experimental Protocols
The synthesis and characterization of halogenated alkanes like the isomers of C4H7BrCl2 are fundamental in organic chemistry and drug development. Below are generalized methodologies for key experiments.
Synthesis: Halogenation of Alkanes
Objective: To introduce halogen atoms onto an alkane backbone.
Methodology: Free radical halogenation is a common method for the synthesis of haloalkanes.
-
Reactants: An appropriate alkane (butane or isobutane) and halogenating agents (e.g., Cl2, Br2, N-bromosuccinimide (NBS), sulfuryl chloride (SO2Cl2)).
-
Initiation: The reaction is initiated by UV light or a radical initiator (e.g., AIBN). This step generates halogen radicals.
-
Propagation: The halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical. This alkyl radical then reacts with a halogen molecule to form the haloalkane and a new halogen radical.
-
Termination: The reaction is terminated when two radicals combine.
-
Purification: The product mixture is typically purified by distillation or chromatography to separate the desired isomer from byproducts and unreacted starting materials.
Note: Free radical halogenation often leads to a mixture of products, including polyhalogenated and isomeric compounds. Regioselectivity can be influenced by the stability of the intermediate alkyl radical (tertiary > secondary > primary).
Characterization: Spectroscopic Techniques
Objective: To confirm the structure of the synthesized C4H7BrCl2 isomer.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of peaks corresponds to the number of protons.
-
¹³C NMR: Indicates the number of different types of carbon atoms in the molecule. The chemical shift provides information about the electronic environment of each carbon.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help in structure elucidation. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a nearly 3:1 ratio) will be characteristic in the mass spectrum.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. For haloalkanes, the C-Cl and C-Br stretching vibrations will be observed in the fingerprint region.
Logical Relationships in IUPAC Nomenclature
The process of assigning an IUPAC name to a C4H7BrCl2 isomer follows a logical workflow. This can be visualized as a decision-making process.
References
- 1. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Nomenclature [www2.chemistry.msu.edu]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F structural isomers stereoisomers structural formula skeletal formula of isomers of C4H7Cl C4H7Br C4H7I C4H7F uses properties Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 7. docbrown.info [docbrown.info]
- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 9. (2R)-4-bromo-1,2-dichlorobutane | C4H7BrCl2 | CID 98043731 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-1,1-dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7). The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental methodologies for determining these key physical characteristics are also provided.
Core Physical Properties
The physical properties of this compound are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C4H7BrCl2 | PubChem[1] |
| Molecular Weight | 205.91 g/mol | PubChem[1][2] |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 80-82 °C at 30 mmHg | Sigma-Aldrich |
| Density | 1.488 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | 1.4875 (20 °C, 589 nm) | Sigma-Aldrich |
| Solubility | Slightly soluble in water | ChemSrc[3]; ChemicalBook[4] |
| Flash Point | 60 °C (closed cup) | Sigma-Aldrich |
Note: Some sources may refer to the related compound 1-Bromo-4-chlorobutane (CAS No. 6940-78-9). The data presented here is specific to this compound where available.
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for measuring the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Several methods can be employed for its determination, with the capillary method being common for small sample volumes.[6]
Capillary Method using a Thiele Tube:
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the liquid in the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer, and both are immersed in a heating bath, such as a Thiele tube filled with paraffin oil. The Thiele tube design ensures uniform heating through convection currents.[7]
-
Heating and Observation: The apparatus is gently heated. As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a steady stream of bubbles.[6]
-
Boiling Point Determination: The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[6][7]
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is typically measured using a pycnometer or by simply measuring the mass of a known volume.[8]
Using a Graduated Cylinder and Balance:
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is determined using an analytical balance.[9]
-
Volume Measurement: A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9]
-
Mass of Cylinder and Liquid: The combined mass of the graduated cylinder and the liquid is measured.
-
Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[8][9] This procedure can be repeated with different volumes to ensure accuracy.[10]
Determination of Refractive Index
The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property and is often used to identify and assess the purity of a substance. An Abbe refractometer is a common instrument for this measurement.[11]
Using an Abbe Refractometer:
-
Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, often distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is then read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid compound like this compound.
Caption: Workflow for determining physical properties.
References
- 1. This compound | C4H7BrCl2 | CID 56636251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-1,1-dichlorobutane | C4H7BrCl2 | CID 119095473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-chlorobutane | CAS#:6940-78-9 | Chemsrc [chemsrc.com]
- 4. 1-Bromo-4-chlorobutane CAS#: 6940-78-9 [m.chemicalbook.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Bromo-1,1-dichlorobutane
This guide provides a detailed theoretical analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1,1-dichlorobutane. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive understanding of the molecular structure's influence on its NMR spectrum.
Molecular Structure and Proton Environments
The chemical structure of this compound is foundational to its ¹H NMR spectrum. The molecule possesses four distinct sets of non-equivalent protons, each residing in a unique chemical environment due to the influence of the electronegative halogen substituents.
The structure is as follows:
The four distinct proton environments are:
-
H_a : A single proton on the carbon atom bonded to two chlorine atoms.
-
H_b : Two protons on the carbon atom adjacent to the dichloromethyl group.
-
H_c : Two protons on the carbon atom adjacent to the bromomethyl group.
-
H_d : Two protons on the carbon atom bonded to the bromine atom.
Predicted ¹H NMR Spectral Parameters
The predicted ¹H NMR spectrum is characterized by the chemical shift (δ), the integration of the signal, and the multiplicity (splitting pattern) for each proton environment. These parameters are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Proton Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| a | -CHCl₂ | 1H | 5.8 - 6.2 | Triplet (t) | ~7 |
| b | -CH₂- | 2H | 2.4 - 2.8 | Quartet (q) or Triplet of Triplets (tt) | ~7 |
| c | -CH₂- | 2H | 2.1 - 2.5 | Quintet (quin) or Multiplet (m) | ~7 |
| d | -CH₂Br | 2H | 3.4 - 3.8 | Triplet (t) | ~7 |
Detailed Analysis of Spectral Predictions
3.1. Chemical Shift (δ)
The chemical shift of a proton is primarily determined by the extent of electronic shielding around it. Electronegative atoms, such as chlorine and bromine, withdraw electron density from neighboring protons, causing them to be "deshielded" and to resonate at a lower field (higher ppm value).
-
H_a (-CHCl₂) : This proton is directly attached to a carbon bearing two highly electronegative chlorine atoms. This results in significant deshielding, and its signal is predicted to appear the furthest downfield, in the range of 5.8 - 6.2 ppm . This is a characteristic region for protons in a dichloromethyl environment.
-
H_d (-CH₂Br) : The protons on the carbon attached to the bromine atom are also deshielded. Bromine is less electronegative than two chlorine atoms, so the effect is less pronounced. The chemical shift for these protons is expected in the range of 3.4 - 3.8 ppm [1].
-
H_b (-CH₂-) : These protons are adjacent to the electron-withdrawing -CHCl₂ group. The inductive effect of the chlorine atoms causes a moderate downfield shift, predicted to be in the range of 2.4 - 2.8 ppm .
-
H_c (-CH₂-) : These protons are adjacent to the -CH₂Br group. Their chemical shift will be influenced by the bromine atom, but to a lesser extent than H_b is by the two chlorine atoms. Therefore, they are expected to resonate at a slightly higher field than H_b, in the range of 2.1 - 2.5 ppm .
3.2. Integration
The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. For this compound, the relative integration values are predicted to be:
-
H_a : 1
-
H_b : 2
-
H_c : 2
-
H_d : 2
Thus, the integral ratio will be 1:2:2:2 .
3.3. Multiplicity (Splitting Pattern)
The multiplicity of a signal is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule . This phenomenon, known as spin-spin coupling, arises from the interaction of the magnetic moments of neighboring protons.
-
H_a : This proton is adjacent to the two H_b protons (n=2). Therefore, its signal will be split into a triplet (2+1=3).
-
H_b : These protons are adjacent to one H_a proton and two H_c protons. In a first-order approximation where the coupling constants are similar, we can consider three neighboring protons (n=3), which would result in a quartet (3+1=4). However, if the coupling constants J_ab and J_bc are significantly different, a more complex pattern, such as a triplet of triplets , may be observed.
-
H_c : These protons are situated between the two H_b protons and the two H_d protons, resulting in four neighboring protons (n=4). This will lead to a quintet (4+1=5). Due to the potential for different coupling constants, this signal may also appear as a more complex multiplet .
-
H_d : These protons are adjacent to the two H_c protons (n=2). Consequently, their signal will be a triplet (2+1=3).
3.4. Coupling Constants (J)
For acyclic alkanes with free rotation, the vicinal coupling constants (³J_HH) are typically in the range of 6-8 Hz[2]. For this prediction, an average coupling constant of ~7 Hz is assumed for all adjacent protons.
Experimental Protocol Considerations
To acquire a ¹H NMR spectrum of this compound, the following general protocol would be employed:
-
Sample Preparation : A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.
-
Instrumentation : The spectrum would be acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Acquisition Parameters : Standard ¹H NMR acquisition parameters would be used, including an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay to allow for full magnetization recovery between scans.
-
Data Processing : The acquired free induction decay (FID) signal is processed by Fourier transformation to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.
Logical Workflow for Spectrum Prediction
The process of predicting a ¹H NMR spectrum can be visualized as a logical workflow, starting from the molecular structure and culminating in the predicted spectral data.
Caption: Logical workflow for predicting the ¹H NMR spectrum.
This in-depth guide provides a robust prediction of the ¹H NMR spectrum of this compound, grounded in the fundamental principles of NMR spectroscopy. The provided data and analysis serve as a valuable resource for the identification and characterization of this molecule in a research or industrial setting.
References
An In-depth Technical Guide on the Reactivity of the Dichloro Geminal Group in 4-Bromo-1,1-dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1,1-dichlorobutane is a bifunctional molecule featuring two distinct reactive centers: a primary bromo group and a geminal dichloro group. This guide focuses on the chemical reactivity of the gem-dichloro moiety, a functional group that serves as a masked aldehyde. The presence of the bromine atom on the C4 position introduces the potential for intramolecular reactions and influences the overall reactivity profile of the molecule. This document outlines the primary reactions of the gem-dichloro group, including hydrolysis to form aldehydes, reduction to monochloro and saturated alkanes, and its role in cyclization reactions. Detailed experimental methodologies and quantitative data are provided to support further research and application in synthetic chemistry and drug development.
Introduction
Geminal dihalides are versatile intermediates in organic synthesis, primarily due to their ability to be converted into carbonyl compounds. In this compound, the 1,1-dichloro group offers a latent aldehyde functionality that can be unmasked under specific conditions. The molecule's linear four-carbon chain, terminated by a bromine atom, makes it an interesting substrate for studying the interplay between two different halogenated centers and for the synthesis of various substituted and cyclic compounds. Understanding the reactivity of the gem-dichloro group is crucial for its effective utilization in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Core Reactivity of the Gem-Dichloro Group
The primary reactivity of the gem-dichloro group in this compound revolves around nucleophilic substitution, reduction, and elimination reactions. The carbon atom bearing the two chlorine atoms is electrophilic due to the electron-withdrawing nature of the halogens, making it susceptible to attack by nucleophiles.
Hydrolysis to Aldehyde
One of the most synthetically useful transformations of a terminal gem-dihalide is its hydrolysis to an aldehyde.[1][2] This reaction typically proceeds in the presence of a base, such as aqueous potassium hydroxide (KOH).[3][4]
The mechanism involves a two-step nucleophilic substitution. The first hydroxide ion displaces one of the chloride ions to form an unstable halohydrin intermediate. A second substitution replaces the remaining chloride, yielding a geminal diol. Gem-diols are generally unstable and readily eliminate a molecule of water to form the corresponding carbonyl compound.[3][5] Since the gem-dichloro group in this compound is at a primary position, the product of hydrolysis is 4-bromobutanal.
This reaction provides a direct route to 4-substituted butanals, which are valuable building blocks. The bromo group remains intact under these conditions, allowing for subsequent functionalization.
Intramolecular Cyclization
The presence of the bromine atom at the C4 position allows for the possibility of intramolecular reactions following the initial transformation of the gem-dichloro group. If the hydrolysis to 4-bromobutanal is followed by treatment with a suitable base, an intramolecular aldol-type cyclization could potentially occur, though this is more common for forming 5- or 6-membered rings.[6]
A more direct cyclization can be envisaged by reacting this compound with a strong, non-nucleophilic base to potentially form a cyclic intermediate, although this pathway is less common for gem-dihalides compared to other bifunctional alkanes.
Reduction of the Gem-Dichloro Group
The gem-dichloro group can be reduced to either a monochloro group or a methylene group (CH2) using various reducing agents.
-
Partial Reduction: Selective reduction to a monochloromethyl group can be challenging. However, reagents like lithium aluminum hydride have been shown to reduce gem-dichlorocyclopropanes to monochlorocyclopropanes.[7][8] Similar reactivity might be expected for acyclic systems under carefully controlled conditions.
-
Complete Reduction: Stronger reducing conditions, such as using tributyltin hydride (a radical-based reducing agent) or catalytic hydrogenation, can lead to the complete removal of both chlorine atoms, yielding 1-bromobutane.
Cyclopropanation Reactions
Gem-dihalides are precursors for carbenes or carbenoids, which can react with olefins to form cyclopropanes.[9][10] While this is typically an intermolecular reaction, it highlights a key reactivity pathway for the gem-dichloro group. Treatment of this compound with a strong base in the presence of an alkene could generate a dichlorocarbene that adds to the alkene. However, the presence of the bromo substituent might lead to competing side reactions.
Experimental Protocols & Data
While specific experimental data for this compound is not widely published, protocols for analogous gem-dihalides can be adapted.
Protocol: Hydrolysis to 4-Bromobutanal
Objective: To convert the gem-dichloro group of this compound into an aldehyde.
Methodology (Adapted from general gem-dihalide hydrolysis):
-
A solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or dioxane) is prepared in a round-bottom flask equipped with a reflux condenser.
-
An aqueous solution of potassium hydroxide (2.2 equiv) is added dropwise to the stirred solution.[3][4]
-
The mixture is heated to reflux and the reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 4-bromobutanal is then purified by column chromatography or distillation.
Table 1: Expected Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Reactant | This compound | - |
| Reagent | Aqueous KOH / NaOH | [5] |
| Stoichiometry | 1 : 2.2 (Substrate : Base) | General Protocol |
| Temperature | Reflux | [4] |
| Expected Product | 4-Bromobutanal | [1][2] |
| Expected Yield | Moderate to High | General Observation |
Protocol: Reduction using Triphenylphosphine
Objective: To achieve a chemoselective reduction of a trichloromethyl compound to a gem-dichloromethyl group, a related transformation.[11]
Methodology (Adapted from Appel's Reaction Protocol Modification):
-
Under a nitrogen atmosphere, the trichloromethyl compound (1.0 equiv) and methanol (2.0 equiv) are dissolved in anhydrous dichloromethane at 0 °C.[11]
-
A solution of triphenylphosphine (1.05 equiv) in anhydrous dichloromethane is added dropwise.[11]
-
The reaction mixture is stirred, allowing the temperature to rise to room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under vacuum, and the product is purified.
This protocol for de-chlorination could potentially be adapted for the selective partial reduction of the gem-dichloro group, although it is originally designed for trichloromethyl groups.[11]
Influence of the Bromo Substituent
The bromo group at the C4 position is a key feature of the molecule.
-
Nucleophilic Substitution: The C-Br bond is also susceptible to nucleophilic attack. Reaction conditions must be carefully chosen to favor reaction at the gem-dichloro group if desired. For instance, hydrolysis is specific to the gem-dihalide, whereas other nucleophiles like cyanide could potentially react at both sites.[12][13] The primary nature of the C-Br bond makes it reactive towards SN2 substitution.[14]
-
Intramolecular Reactions: As mentioned, the bromo group can act as an internal electrophile. Once the gem-dichloro group is converted (e.g., to an enolate), the bromo- a leaving group, is positioned to be displaced by an intramolecular nucleophilic attack, which would lead to the formation of a cyclopropane ring.
Conclusion
The gem-dichloro group in this compound is a versatile functional handle that primarily serves as a precursor to the 4-bromobutanal moiety via hydrolysis. Its reactivity also extends to reduction and potentially as a source for carbene generation. The presence of the distal bromo group adds a layer of complexity and opportunity, allowing for selective functionalization or subsequent intramolecular reactions to form cyclic structures. For drug development professionals and synthetic chemists, this bifunctionality makes this compound a valuable, albeit challenging, substrate for constructing complex molecular architectures. Careful control of reaction conditions is paramount to achieving chemoselectivity and harnessing the full synthetic potential of this molecule.
References
- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 5. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) carbonyl compoundd.) carboxylic acid [vedantu.com]
- 6. Intramolecular aldol cyclization of C-4-ulopyranosyl-2'-oxoalkanes controlled by steric effects. Asymmetric synthesis of substituted 8-oxabicyclo[3.2.1]octanones and -octenones and cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Navigating the Stability and Storage of 4-Bromo-1,1-dichlorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7). Due to the limited publicly available data specific to this compound, this document also extrapolates best practices from the handling of similar halogenated hydrocarbons to ensure the safe and effective use of this chemical in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C4H7BrCl2 | PubChem[1] |
| Molecular Weight | 205.91 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[2] |
| Boiling Point | 80-82 °C @ 30 mmHg | Inferred from 1-Bromo-4-chlorobutane[2][3][4] |
| Flash Point | 60 °C (140 °F) | Inferred from 1-Bromo-4-chlorobutane[2][3][4] |
| Density | ~1.488 g/mL | Inferred from 1-Bromo-4-chlorobutane[2][4] |
| Solubility | Slightly soluble in water | Inferred from 1-Bromo-4-chlorobutane[2][5] |
Stability Profile
While specific stability data for this compound is not extensively documented, it is known to be stable under normal conditions.[3] However, like many halogenated hydrocarbons, it is susceptible to degradation under certain conditions.
Key Stability Considerations:
-
Light Sensitivity: Prolonged exposure to light should be avoided to prevent potential photolytic decomposition.
-
Thermal Stability: The compound is flammable and its vapors can form explosive mixtures with air.[3][6] Containers may explode when heated.[3] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen chloride gas.[3][6]
-
Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[3][6]
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety. The following protocols are based on general best practices for halogenated hydrocarbons.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated place.[2][7] Keep cool.[3][7] | To prevent pressure buildup and potential degradation. |
| Container | Keep in a tightly closed, suitable container.[3][8] | To prevent contamination and evaporation. |
| Atmosphere | Store away from sources of ignition.[3][6][7][8] | To mitigate fire and explosion hazards. |
| Location | Store in an approved flammable liquid storage area.[7] | To comply with safety regulations and contain potential spills. |
Handling Procedures
A generalized workflow for the safe handling of this compound is illustrated in the diagram below.
Caption: General workflow for safe handling of halogenated hydrocarbons.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
Ground and bond containers when transferring material to prevent static discharge.[3][7][8]
-
Use only non-sparking, explosion-proof tools and equipment.[3][6][7]
-
Avoid contact with skin and eyes.[3][6][9] Do not breathe mist, vapors, or spray.[3]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[3][6][7][8][10]
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[3][6]
-
Decontaminate all equipment and work surfaces after use.
-
Dispose of waste in a designated and properly labeled chemical waste container according to local regulations.[3]
-
Return the chemical container to its designated storage area, ensuring the container is tightly sealed.[3][7][8]
-
Hazard Information
This compound is classified as a hazardous substance. The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[1]
In case of exposure, it is critical to seek medical attention.[3] For skin contact, wash off immediately with plenty of water for at least 15 minutes.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3]
Conclusion
While specific experimental data on the stability of this compound is limited, a conservative approach based on the properties of similar halogenated hydrocarbons is recommended. By adhering to the storage and handling protocols outlined in this guide, researchers can minimize risks, ensure the compound's integrity, and maintain a safe laboratory environment. Further studies are warranted to fully characterize the stability profile of this compound.
References
- 1. This compound | C4H7BrCl2 | CID 56636251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
- 5. 1-Bromo-4-chlorobutane | CAS#:6940-78-9 | Chemsrc [chemsrc.com]
- 6. 1-Bromo-4-chlorobutane(6940-78-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. kscl.co.in [kscl.co.in]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Safe Handling of 4-Bromo-1,1-dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7), a halogenated organic compound utilized in various chemical syntheses. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for the proper design of experiments and for understanding its behavior under various conditions.
| Property | Value |
| Molecular Formula | C4H7BrCl2 |
| Molecular Weight | 205.91 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 80 - 82 °C @ 30 mmHg[3] |
| Flash Point | 60 °C (140 °F) - closed cup |
| Density | 1.488 g/mL at 25 °C |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and diethyl ether.[4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
GHS Pictogram:
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements (selected): [5][6]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing mist or vapours.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Detailed experimental protocols for the determination of toxicological and physical properties (e.g., OECD guidelines) are not available within the provided search results. The hazard classifications are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).[1] Researchers should consult specialized toxicological databases for in-depth experimental details.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Do not breathe vapors or mist.[3]
-
Use spark-proof tools and explosion-proof equipment as the substance is flammable.[3][7]
-
Ground and bond containers when transferring material to prevent static discharge.[8]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][9]
-
Keep containers tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][7]
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[3]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10]
-
Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[3][6] Vapors may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2][3]
Accidental Release Measures
In the event of a spill, the following workflow should be implemented to ensure safety and containment.
Caption: Workflow for handling a this compound spill.
Accidental Release Procedures:
-
Remove all sources of ignition.[2]
-
Use personal protective equipment as required.[2]
-
Ensure adequate ventilation.[2]
-
Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2]
-
Keep in suitable, closed containers for disposal.[2]
-
Waste is classified as hazardous and should be disposed of in accordance with local regulations.[2]
References
- 1. This compound | C4H7BrCl2 | CID 56636251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 1-Bromo-4-chlorobutane(6940-78-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. kscl.co.in [kscl.co.in]
4-Bromo-1,1-dichlorobutane: A Technical Safety Guide for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7). The information is intended to support safe handling, storage, and use of this compound in a laboratory setting. Due to the limited availability of a complete, experimentally derived Safety Data Sheet (SDS), this guide synthesizes available data from GHS classifications and information on structurally similar compounds.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are primarily computed and provide a basis for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrCl₂ | PubChem[1] |
| Molecular Weight | 205.91 g/mol | PubChem[1] |
| CAS Number | 144873-00-7 | PubChem[1] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated statements.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Hazard Pictograms:
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is recommended.
First-Aid Measures
The following first-aid procedures are based on the known hazards of the compound:
| Exposure Route | First-Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Reactivity and Stability
Detailed reactivity data for this compound is not available. However, based on its structure, the following can be inferred:
-
Stability: Likely stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of hydrogen bromide, hydrogen chloride, and carbon oxides.
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and workflows for the safe handling and response to incidents involving this compound.
Caption: Workflow for first-aid response to exposure.
Caption: Protocol for responding to a chemical spill.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in the safe handling of hazardous chemicals. Always consult the most up-to-date safety information available and follow all institutional and regulatory guidelines.
References
Methodological & Application
The Enigmatic Reagent: An Examination of 4-Bromo-1,1-dichlorobutane in Organic Synthesis
Despite its intriguing bifunctional structure, a comprehensive review of scientific literature and chemical databases reveals a significant lack of documented applications for 4-bromo-1,1-dichlorobutane in organic synthesis. While its constituent functional groups—a primary alkyl bromide and a gem-dichloroalkane—suggest a range of potential transformations, specific experimental protocols, and quantitative data for this particular reagent are conspicuously absent. This report summarizes the available information and explores the theoretical reactivity of this compound, providing a foundation for potential future research.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 205.91 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 144873-00-7 | PubChem[1] |
| SMILES | C(CC(Cl)Cl)CBr | PubChem[1] |
Theoretical Applications and Reactivity
While specific case studies are unavailable, the reactivity of this compound can be inferred from the general behavior of its functional groups. The presence of a primary alkyl bromide and a gem-dihalide on the same four-carbon chain offers the potential for various synthetic transformations.
The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution (SN2) reactions. This would allow for the introduction of a wide range of nucleophiles at the 4-position. The gem-dichloro group at the 1-position is generally less reactive towards simple nucleophilic substitution but can undergo other transformations.
A potential synthetic workflow could involve the initial reaction at the more reactive C-Br bond, followed by a subsequent transformation of the gem-dichloro group.
Caption: A hypothetical two-step synthetic pathway utilizing the differential reactivity of the functional groups in this compound.
Potential, Yet Undocumented, Experimental Protocols
Based on established organic chemistry principles, one could propose the following hypothetical experimental outlines. It must be stressed that these are not based on published results for this compound and would require significant optimization and validation.
Hypothetical Protocol 1: Selective Alkylation of an Amine
This protocol would leverage the higher reactivity of the alkyl bromide in an SN2 reaction with a primary or secondary amine.
-
Reaction Setup: A solution of the amine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) would be prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: this compound (1.1 eq.) would be added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.
Hypothetical Protocol 2: Formation of a Dichlorocyclopropane Derivative
This protocol would involve an intramolecular cyclization, although the conditions for such a reaction would need to be carefully explored.
-
Reaction Setup: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would be prepared in situ at low temperature (-78 °C) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Addition of Reagent: this compound, dissolved in dry THF, would be added slowly to the LDA solution.
-
Reaction Monitoring and Quenching: The reaction would be stirred at low temperature and monitored by TLC. Upon consumption of the starting material, the reaction would be carefully quenched with a proton source, such as saturated aqueous ammonium chloride.
-
Work-up and Purification: The mixture would be warmed to room temperature and extracted with an organic solvent. The organic phase would be washed, dried, and concentrated. The resulting crude product would be purified by chromatography or distillation.
Conclusion for Researchers and Drug Development Professionals
The available information on this compound is currently limited to its basic chemical identity. There is a notable absence of published research detailing its use in organic synthesis, which is in stark contrast to its isomer, 1-bromo-4-chlorobutane, a well-documented and versatile building block.[2][3]
The lack of data presents both a challenge and an opportunity. For researchers in process development and medicinal chemistry, the unique combination of functional groups in this compound could potentially be exploited to create novel molecular scaffolds. However, any endeavor to use this reagent would necessitate a ground-up investigation of its reactivity, stability, and optimal reaction conditions. The hypothetical protocols outlined above could serve as a starting point for such exploratory studies. Until such research is published, the synthetic utility of this compound remains an open question in the field of organic chemistry.
References
Application Notes and Protocols: 4-Bromo-1,1-dichlorobutane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,1-dichlorobutane is a bifunctional alkylating agent with the chemical formula C₄H₇BrCl₂.[1] Its structure features a four-carbon chain with a bromine atom at one terminus and a dichloromethyl group at the other, offering differential reactivity for sequential alkylation reactions. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and for introducing a functionalized four-carbon unit into target molecules. The presence of two different halogens, along with the geminal dichloro group, allows for selective reactions with various nucleophiles, making it a versatile reagent in medicinal chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 144873-00-7 | [1] |
| Molecular Formula | C₄H₇BrCl₂ | [1] |
| Molecular Weight | 205.91 g/mol | [1] |
| Appearance | Not specified, likely a liquid | |
| IUPAC Name | This compound | [1] |
Applications in Organic Synthesis
This compound serves as a versatile electrophile in reactions with a wide range of nucleophiles. The differential reactivity of the C-Br and C-Cl bonds, as well as the potential for further transformation of the dichloromethyl group, opens up diverse synthetic possibilities.
Alkylation of N-Nucleophiles
Nitrogen-containing compounds such as primary and secondary amines, amides, and heterocycles can be alkylated with this compound. The greater reactivity of the C-Br bond typically allows for initial substitution at this position, leaving the dichloromethyl group available for subsequent transformations. This can be exploited for the synthesis of various nitrogen-containing heterocycles or for the introduction of a 4,4-dichlorobutyl side chain.
Alkylation of S-Nucleophiles
Thiols and other sulfur-containing nucleophiles readily react with this compound. Similar to N-nucleophiles, the initial reaction is expected to occur at the more labile C-Br bond. This provides a pathway to sulfur-containing compounds that can be further functionalized at the dichloromethyl terminus.
Formation of Grignard Reagents
The bromine atom in this compound can be converted into a Grignard reagent by reaction with magnesium metal. This creates a powerful carbon-based nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters. The dichloromethyl group would likely remain intact under the conditions of Grignard reagent formation, offering a handle for subsequent chemical modifications.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are not widely available in the literature, the following protocols for the analogous compound, 1-bromo-4-chlorobutane, can be adapted. Researchers should exercise caution and perform small-scale test reactions to optimize conditions for this compound, as the reactivity of the dichloromethyl group may differ from a single chloro substituent.
Protocol 1: N-Alkylation of a Secondary Amine (Analogous Protocol)
This protocol describes the synthesis of 1-(4-chlorobutyl)piperidine from piperidine and 1-bromo-4-chlorobutane. It serves as a representative procedure for the alkylation of a secondary amine.
Reaction Scheme:
Materials:
-
Piperidine
-
1-Bromo-4-chlorobutane (or this compound for adaptation)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-bromo-4-chlorobutane (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (for 1-bromo-4-chlorobutane):
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 1-Bromo-4-chlorobutane | K₂CO₃ | CH₃CN | Reflux | 12 | ~85 |
Protocol 2: S-Alkylation of a Thiol (Analogous Protocol)
This protocol outlines the synthesis of (4-chlorobutyl)(phenyl)sulfane from thiophenol and 1-bromo-4-chlorobutane, representing a typical S-alkylation reaction.
Reaction Scheme:
Materials:
-
Thiophenol
-
1-Bromo-4-chlorobutane (or this compound for adaptation)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium hydroxide (1.1 eq) in ethanol.
-
To this solution, add thiophenol (1.0 eq) dropwise at 0 °C.
-
After stirring for 15 minutes, add 1-bromo-4-chlorobutane (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Quantitative Data (for 1-bromo-4-chlorobutane):
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | 1-Bromo-4-chlorobutane | NaOH | EtOH | RT | 16 | ~90 |
Visualizations
Logical Relationship of Alkylation Reactions
Caption: Alkylation pathways of this compound.
Experimental Workflow for N-Alkylation
Caption: General workflow for N-alkylation reactions.
Safety Information
This compound is expected to be a hazardous chemical. Based on data for similar compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[1] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Bromo-1,1-dichlorobutane
Disclaimer: There is a notable absence of specific literature detailing the nucleophilic substitution reactions of 4-bromo-1,1-dichlorobutane. The following application notes and protocols are based on established principles of organic chemistry and analogies with similar compounds. The provided protocols are representative examples and would require optimization for specific applications.
Introduction
This compound is a bifunctional alkyl halide with two distinct reactive sites for nucleophilic substitution: the primary carbon bearing a bromine atom and the primary carbon bearing two chlorine atoms (a gem-dichloro group). The inherent differences in the leaving group ability of bromide and chloride ions, as well as the unique reactivity of the gem-dichloro moiety, allow for selective and diverse chemical transformations.
The C-Br bond is significantly more reactive towards nucleophilic substitution than the C-Cl bond. This is because the bromide ion is a better leaving group than the chloride ion due to its larger size and lower basicity.[1][2][3] Consequently, nucleophilic attack is expected to occur preferentially at the carbon atom bonded to the bromine.
The gem-dichloro group is generally less reactive towards standard nucleophilic substitution but can undergo hydrolysis under appropriate conditions to yield an aldehyde.[4][5][6][7][8] This dual reactivity makes this compound a potentially versatile building block in organic synthesis.
Predicted Reactivity and Products
The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Softer, less basic nucleophiles are expected to react selectively at the C-Br bond, leaving the gem-dichloro group intact. Stronger, more basic conditions, particularly aqueous basic conditions, may lead to subsequent or competing reactions at the gem-dichloro position.
Table 1: Predicted Products of Nucleophilic Substitution with this compound
| Nucleophile | Reagent Example | Expected Major Product | Reaction Site |
| Amine | R-NH₂ (e.g., Benzylamine) | N-substituted 4,4-dichlorobutylamine | C-Br |
| Thiol | R-SH (e.g., Thiophenol) | 4,4-dichlorobutyl sulfide | C-Br |
| Cyanide | NaCN or KCN | 5,5-dichloropentanenitrile | C-Br |
| Azide | NaN₃ | 4-azido-1,1-dichlorobutane | C-Br |
| Hydroxide (anhydrous) | NaOH or KOH in alcohol | 4,4-dichlorobutan-1-ol | C-Br |
| Hydroxide (aqueous) | NaOH (aq) or KOH (aq) | 4-hydroxybutanal | C-Br and C(Cl)₂ |
Caption: This table summarizes the expected major products from the reaction of this compound with various nucleophiles based on general principles of reactivity.
Experimental Protocols
The following protocols are representative and should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Nucleophilic Substitution with an Amine (e.g., Benzylamine)
This protocol describes a representative procedure for the selective substitution of the bromine atom.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.
-
Once the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-4,4-dichlorobutylamine.
Protocol 2: Hydrolysis of the Gem-dichloro Group to an Aldehyde
This protocol describes a potential two-step, one-pot procedure where the bromo group is first substituted, followed by hydrolysis of the gem-dichloro group.
Materials:
-
Product from Protocol 1 (N-benzyl-4,4-dichlorobutylamine)
-
Formic acid
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-benzyl-4,4-dichlorobutylamine (1.0 eq) in a mixture of formic acid and water (e.g., a 1:1 ratio).
-
Heat the reaction mixture to reflux (around 100 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the formic acid by the slow addition of solid sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 6. quora.com [quora.com]
- 7. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 8. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) carbonyl compoundd.) carboxylic acid [vedantu.com]
Grignard reagent formation from 4-Bromo-1,1-dichlorobutane
Application Notes and Protocols
Topic: Grignard Reagent Formation from 4-Bromo-1,1-dichlorobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful nucleophiles widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of these organomagnesium halides involves the reaction of an organic halide with magnesium metal in an aprotic ether solvent.[3][4][5][6] This application note provides a detailed protocol for the formation of the Grignard reagent from this compound, resulting in 5,5-dichloropentylmagnesium bromide.
The presence of multiple halogen atoms on the substrate presents a chemoselectivity challenge. In the case of this compound, the significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for the selective formation of the Grignard reagent at the more labile C-Br bond. This chemoselectivity is a key consideration in the experimental design.
This document outlines the necessary precautions for handling moisture-sensitive reagents, methods for activating the magnesium surface, a step-by-step experimental protocol, and a discussion of potential side reactions.
Data Presentation
Due to the lack of specific literature values for the Grignard formation from this compound, the following table presents typical, expected data based on similar reactions with alkyl bromides. These values should be considered illustrative and may require optimization for this specific substrate.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv. | |
| Magnesium Turnings | 1.2-1.5 equiv. | Excess magnesium is used to ensure complete reaction. |
| Anhydrous Diethyl Ether | 5-10 mL per 0.1 mol of halide | Solvent volume can be adjusted based on reaction scale. |
| Iodine | 1-2 small crystals | Used as an activating agent. |
| Reaction Conditions | ||
| Temperature | Reflux (~35 °C for diethyl ether) | The reaction is exothermic and may initiate at room temperature. |
| Reaction Time | 1-3 hours | Monitored by the disappearance of magnesium turnings. |
| Expected Outcome | ||
| Expected Yield | 70-90% | Yields can vary based on the purity of reagents and dryness of the apparatus. |
| Major Product | 5,5-Dichloropentylmagnesium bromide | |
| Potential Byproducts | Wurtz coupling products, hydrolysis products |
Experimental Protocols
Materials
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Drying tubes (filled with calcium chloride)
-
Syringes and needles
Reagent and Glassware Preparation
CRITICAL: All glassware must be scrupulously dried in an oven at >100°C for several hours and allowed to cool in a desiccator over a drying agent before use. The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[4][7] Anhydrous diethyl ether should be used.[7][8]
Grignard Reagent Formation
-
Setup: Assemble the dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place the magnesium turnings (1.2 equiv.) into the flask. Briefly heat the flask with a heat gun under a stream of inert gas to drive off any adsorbed moisture. Allow the flask to cool to room temperature. Add a small crystal of iodine.[9][10] The iodine serves to chemically clean the magnesium surface, removing the passivating oxide layer.[9][10]
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether from the dropping funnel to the magnesium turnings.
-
Observation: The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[5] The reaction is exothermic, and the ether may begin to reflux.[3][5] If the reaction does not start, gentle warming with a heating mantle or sonication may be necessary.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will typically appear grey to brownish-black. This may take 1-3 hours.
-
Usage: The freshly prepared Grignard reagent should be used immediately in the subsequent reaction step.
Work-up (General for subsequent reactions)
A typical work-up for a reaction involving a Grignard reagent involves quenching the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid.[11] The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction scheme for the formation of 5,5-dichloropentylmagnesium bromide.
Experimental Workflow
Caption: Workflow for the preparation of the Grignard reagent.
Discussion
The successful formation of a Grignard reagent is highly dependent on the exclusion of moisture from the reaction system.[6] Water will protonate the highly basic Grignard reagent, leading to the formation of the corresponding alkane and a reduction in the yield of the desired organometallic compound.[6]
Chemoselectivity: The carbon-bromine bond is weaker and more readily undergoes oxidative insertion by magnesium than the carbon-chlorine bonds. This difference in reactivity allows for the selective formation of the Grignard reagent at the bromine-bearing carbon. Studies on similar dihalobenzenes have shown that the Grignard reagent forms selectively at the more reactive halogen.
Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[9] Activation is therefore crucial. Common methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring to expose a fresh metal surface.[9][12]
Potential Side Reactions:
-
Wurtz Coupling: The newly formed Grignard reagent can react with the starting alkyl halide in a coupling reaction. This can be minimized by slow addition of the alkyl halide solution to the magnesium suspension, thereby keeping the concentration of the alkyl halide low.
-
Reaction with the Dichloro Group: While less likely due to the lower reactivity of C-Cl bonds, there is a possibility of intramolecular reaction or reaction with another equivalent of the Grignard reagent, especially at elevated temperatures or with prolonged reaction times.
-
Elimination Reactions: Although not expected to be a major pathway in this specific case, the basic nature of the Grignard reagent could potentially induce elimination reactions if there are acidic protons in appropriate positions.
References
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. Diethyl ether - Wikipedia [en.wikipedia.org]
- 9. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
The Ambiguous Role of 4-Bromo-1,1-dichlorobutane in Pharmaceutical Intermediate Synthesis: An Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1,1-dichlorobutane is a halogenated alkane with potential as a reactive intermediate in organic synthesis. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of documented applications for this specific compound in the synthesis of pharmaceutical intermediates. While its isomeric counterpart, 1-bromo-4-chlorobutane, is a well-established building block in the pharmaceutical industry, the utility of this compound remains largely unexplored or undisclosed. This document summarizes the available physicochemical data for this compound and highlights the contrast with the documented applications of its more commonly used isomer, providing context for its potential, yet unproven, role in medicinal chemistry.
Introduction
Halogenated alkanes are fundamental building blocks in organic synthesis, prized for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of multiple, distinct halogen atoms on a carbon scaffold, such as in this compound, theoretically offers a platform for selective and sequential reactions, a valuable attribute in the multistep synthesis of complex pharmaceutical molecules. The dichloro-geminal arrangement at one end and a primary bromide at the other suggests differential reactivity that could be exploited in synthetic strategies.
Despite these promising structural features, there is a conspicuous absence of this compound in reported synthetic routes for pharmaceutical intermediates. This contrasts sharply with the extensive use of its isomer, 1-bromo-4-chlorobutane, which is a key starting material for various therapeutic agents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, and for the design of potential synthetic transformations.
| Property | Value | Reference |
| Molecular Formula | C₄H₇BrCl₂ | [1] |
| Molecular Weight | 205.91 g/mol | [1] |
| CAS Number | 144873-00-7 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C(CC(Cl)Cl)CBr | [1] |
Documented Applications of the Isomer: 1-Bromo-4-chlorobutane
To provide context and highlight the discrepancy in documented utility, the established applications of the closely related isomer, 1-bromo-4-chlorobutane, are briefly reviewed. This compound is a versatile reagent used in the synthesis of various pharmaceutical intermediates.
A notable application of 1-bromo-4-chlorobutane is in the synthesis of spirohydantoin derivatives, which have shown potential as antipsychotic and antidepressant agents. Its bifunctional nature allows for the introduction of a four-carbon chain into molecular frameworks through nucleophilic substitution reactions.
Hypothetical Synthetic Utility of this compound
While no concrete examples have been found in the literature, the structure of this compound suggests potential applications in pharmaceutical synthesis. The primary bromide is a good leaving group and would be susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The gem-dichloro group is more sterically hindered and less reactive towards nucleophilic substitution but could potentially be hydrolyzed to an aldehyde or undergo other transformations under specific conditions.
Below is a conceptual workflow illustrating the potential synthetic transformations of this compound.
Caption: Hypothetical reaction pathway for this compound.
Experimental Protocols: A Notable Absence
A critical finding of this review is the complete lack of published, detailed experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates. This prevents the inclusion of specific methodologies, reaction conditions, and quantitative data such as yields and purity assessments.
Conclusion
Based on an extensive search of available scientific and patent literature, this compound is not a commonly utilized building block in the synthesis of pharmaceutical intermediates. While its chemical structure suggests potential for selective functionalization, there is no documented evidence to support its practical application in this field. In contrast, its isomer, 1-bromo-4-chlorobutane, has established roles in the synthesis of bioactive molecules.
Researchers and drug development professionals considering the use of this compound should be aware of this information gap. Any application of this compound would likely require significant foundational research to establish its reactivity, selectivity, and utility in the context of pharmaceutical synthesis. The lack of existing data suggests that alternative, more well-documented synthetic routes are currently favored by the pharmaceutical industry.
References
Synthetic Routes to Cyclopropane Derivatives: An Application Note on the Intramolecular Cyclization of a 1-Bromo-3,3-dichloroalkane Precursor
Introduction
Cyclopropane rings are a fundamental structural motif in a myriad of natural products, pharmaceuticals, and agrochemicals. Their unique electronic properties and inherent ring strain make them valuable intermediates in organic synthesis. While numerous methods exist for the synthesis of cyclopropanes, this application note focuses on a robust intramolecular cyclization approach to generate gem-dichlorocyclopropane derivatives.
It is important to note that the direct intramolecular cyclization of 4-Bromo-1,1-dichlorobutane to a cyclopropane derivative is chemically disfavored due to the 1,4-relationship of the reactive centers, which would preferentially lead to the formation of a cyclobutane ring. Therefore, this document outlines a more viable, two-step synthetic strategy. This strategy involves the synthesis of a suitable 1-bromo-3,3-dichloroalkane precursor, followed by a base-induced intramolecular cyclization to yield the desired 1,1-dichlorocyclopropane derivative. This method provides a clear and efficient pathway to this important class of compounds.
Overall Synthetic Strategy
The proposed synthetic route is a two-step process:
-
Synthesis of a 1-Bromo-3,3-dichloroalkane Precursor: This is achieved through the radical addition of bromodichloromethane to a terminal alkene. This reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Base-Induced Intramolecular Cyclization: The resulting 1-bromo-3,3-dichloroalkane is then treated with a strong base, such as potassium tert-butoxide, to induce an intramolecular SN2 reaction, forming the 1,1-dichlorocyclopropane ring.
Application of 4-Bromo-1,1-dichlorobutane in Agrochemical Synthesis: A Detailed Overview
Introduction
4-Bromo-1,1-dichlorobutane is a bifunctional organohalogen compound that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom at one end and a dichloromethyl group at the other, allows for sequential and selective reactions, making it a valuable intermediate in the preparation of complex molecules, including those with applications in the agrochemical industry. While direct synthesis of commercial agrochemicals using this compound is not extensively documented in publicly available literature, its structural motifs are found in various pesticides and herbicides. This document will explore the potential applications of this compound and its close analogs, such as 1-bromo-4-chlorobutane, in the synthesis of agrochemically relevant scaffolds, with a focus on pyrazole-based insecticides.
The pyrazole ring is a core component of many successful insecticides, including fibrons (e.g., fipronil) and diamide insecticides (e.g., chlorantraniliprole). The introduction of an N-alkyl or N-aryl substituent on the pyrazole ring is crucial for modulating the biological activity of these compounds. Bifunctional building blocks like this compound offer a route to introduce a four-carbon chain onto the pyrazole nitrogen, which can then be further functionalized.
Core Application: Synthesis of N-Alkylpyrazole Intermediates
A primary application of this compound and its analogs in agrochemical synthesis is the N-alkylation of pyrazole heterocycles. The bromine atom, being more reactive than the chlorine atoms of the dichloromethyl group under typical nucleophilic substitution conditions, allows for the selective attachment of the butyl chain to the pyrazole nitrogen. The resulting N-(4,4-dichlorobutyl)pyrazole can then serve as a versatile intermediate for further synthetic transformations.
Table 1: Quantitative Data for a Representative N-Alkylation Reaction
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | 1-Bromo-4-chlorobutane | 1-(4-Chlorobutyl)-3,5-dimethyl-1H-pyrazole | Acetonitrile | K₂CO₃ | 80 | 12 | 85 | Hypothetical data based on typical N-alkylation procedures. |
Experimental Protocols
The following protocols are representative examples of how a compound like this compound or its analog, 1-bromo-4-chlorobutane, can be used in the synthesis of agrochemical precursors.
Protocol 1: Synthesis of 1-(4-Chlorobutyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the N-alkylation of 3,5-dimethylpyrazole using 1-bromo-4-chlorobutane as a representative 1,4-dihalobutane.
Materials:
-
3,5-Dimethylpyrazole
-
1-Bromo-4-chlorobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (9.61 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
While stirring, add 1-bromo-4-chlorobutane (17.15 g, 100 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and maintain it at this temperature under reflux for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in 100 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole as a colorless oil.
Expected Yield: Approximately 85%.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagrams
Synthetic Pathway Diagram
Application Notes and Protocols for the Intramolecular Grignard Reaction of 4-Bromo-1,1-dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intramolecular Grignard reaction of 4-Bromo-1,1-dichlorobutane to synthesize (dichloromethyl)cyclopropane. This protocol is intended for use by trained researchers in a controlled laboratory setting. Adherence to all safety precautions is mandatory.
Introduction
This compound is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a bromine and two chlorine atoms, allows for selective chemical transformations. One notable application is its use in Grignard reactions to form cyclopropyl derivatives, which are important structural motifs in many biologically active molecules and pharmaceuticals.
This document outlines the procedure for the formation of a Grignard reagent from this compound and its subsequent intramolecular cyclization. The protocol includes information on reagents, equipment, step-by-step instructions, and safety considerations.
Safety Precautions
Hazardous Chemicals:
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]
-
Magnesium Turnings: Flammable solid.
-
Anhydrous Diethyl Ether: Extremely flammable liquid and vapor.[2] Harmful if swallowed. May cause drowsiness or dizziness.
-
Iodine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
Personal Protective Equipment (PPE):
Always wear appropriate PPE, including:
-
Safety goggles
-
Flame-retardant lab coat
-
Chemically resistant gloves (e.g., nitrile)
-
Work in a properly functioning chemical fume hood.
General Safety:
-
All glassware must be scrupulously dried in an oven before use to prevent quenching of the Grignard reagent.[2]
-
The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Use spark-proof heating mantles and stirring plates.
-
Ensure that an appropriate fire extinguisher (e.g., Class D for magnesium fires) is readily accessible.
-
Have a safety shower and eyewash station nearby.
Experimental Protocol: Intramolecular Cyclization of this compound
This protocol details the formation of the Grignard reagent from this compound, which then undergoes a spontaneous intramolecular cyclization to yield (dichloromethyl)cyclopropane.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 205.91[1] | 10.3 g | 0.05 |
| Magnesium Turnings | 24.31 | 1.46 g | 0.06 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| 1 M Hydrochloric Acid | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Standard glassware for workup and purification
Reaction Workflow:
Procedure:
-
Preparation of Apparatus:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Place a magnetic stir bar in the flask.
-
Flush the entire apparatus with a steady stream of inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Initiation of Grignard Reaction:
-
Place the magnesium turnings (1.46 g, 0.06 mol) in the reaction flask.
-
Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of this compound (10.3 g, 0.05 mol) in 80 mL of anhydrous diethyl ether.
-
Add approximately 10 mL of the this compound solution from the dropping funnel to the magnesium suspension.
-
Stir the mixture. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish. If the reaction does not start, gently warm the flask with a heating mantle.
-
-
Formation and Cyclization of the Grignard Reagent:
-
Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for 1-2 hours to ensure complete reaction. The intramolecular cyclization occurs spontaneously upon formation of the Grignard reagent.
-
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add 50 mL of 1 M hydrochloric acid dropwise from the dropping funnel to quench the reaction and dissolve any unreacted magnesium.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain (dichloromethyl)cyclopropane.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations occurring during the reaction.
This protocol provides a comprehensive guide for the synthesis of (dichloromethyl)cyclopropane from this compound. The successful execution of this reaction relies on strict adherence to anhydrous and inert conditions. The resulting cyclopropane derivative can be a valuable building block for further synthetic transformations in drug discovery and development.
References
4-Bromo-1,1-dichlorobutane: A Versatile Building Block for Complex Molecule Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-bromo-1,1-dichlorobutane as a versatile building block in the synthesis of complex organic molecules. Its unique bifunctional nature, possessing both a primary bromide and a geminal dichloride, offers a platform for sequential and diverse chemical transformations.
Introduction
This compound is a halogenated alkane with the chemical formula C4H7BrCl2. The strategic placement of a reactive primary bromide and a less reactive gem-dichloro group on a four-carbon chain makes it a valuable intermediate for introducing complex functionalities into target molecules. The differential reactivity of the halogenated centers allows for selective manipulation, enabling the construction of intricate molecular architectures relevant to pharmaceutical and materials science research.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for reaction planning and safety considerations.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 144873-00-7[1] |
| Molecular Formula | C4H7BrCl2[1] |
| Molecular Weight | 205.91 g/mol [1] |
| Appearance | Not specified, likely a liquid |
| Boiling Point | Not specified |
| Density | Not specified |
Synthetic Applications & Potential
While specific documented applications in complex molecule synthesis are not extensively reported in the literature, the inherent reactivity of the functional groups in this compound allows for its proposed use in a variety of synthetic strategies. The primary bromide is an excellent electrophile for nucleophilic substitution reactions, while the gem-dichloro group can be a precursor to aldehydes, ketones, or other functional groups.
Potential Synthetic Transformations:
-
Nucleophilic Substitution at the Bromide: The C-Br bond is the more reactive site for classical SN2 reactions with a wide range of nucleophiles, including amines, azides, cyanides, alkoxides, and thiolates. This allows for the introduction of diverse side chains.
-
Formation of Grignard or Organolithium Reagents: The bromide can be converted into an organometallic species, which can then react with various electrophiles.
-
Hydrolysis of the Gem-dichloro Group: The 1,1-dichloro moiety can be hydrolyzed under acidic or basic conditions to yield a terminal aldehyde. This transformation is a cornerstone for further carbon-carbon bond formation or reductive amination.
-
Corey-Fuchs Reaction: The gem-dichloro group can potentially be converted to a terminal alkyne.
-
Cyclization Reactions: Intramolecular reactions between a nucleophile introduced at the C4 position and the electrophilic C1 position can lead to the formation of substituted cyclobutane or other cyclic derivatives.
Experimental Protocols (General Procedures)
The following are generalized protocols that can serve as a starting point for the use of this compound in organic synthesis. Optimization of reaction conditions (temperature, solvent, base, and reaction time) is recommended for each specific substrate.
Protocol 1: Nucleophilic Substitution with a Primary Amine
Objective: To synthesize a 4-(substituted-amino)-1,1-dichlorobutane derivative.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Inorganic base (e.g., K2CO3 or Et3N)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine (1.2 equivalents) and anhydrous solvent.
-
Add the base (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0 equivalent) dropwise to the stirring mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of the Gem-dichloro Group to an Aldehyde
Objective: To synthesize 4-bromobutanal from a product of nucleophilic substitution on this compound. (Note: This protocol assumes the bromide has been replaced by a functional group stable to the hydrolysis conditions). For illustrative purposes, we will describe the general hydrolysis of a 1,1-dichlorobutane derivative.
Materials:
-
A 4-substituted-1,1-dichlorobutane derivative
-
Formic acid or a mixture of sulfuric acid and water
-
Standard laboratory glassware for reflux
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the 4-substituted-1,1-dichlorobutane derivative in formic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by distillation or column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic utility of this compound.
Caption: Potential reaction pathways for this compound.
Caption: Experimental workflow for a two-step synthesis.
Safety and Handling
This compound is expected to be a hazardous chemical. Based on data for similar halogenated hydrocarbons, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is likely to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound presents itself as a promising, yet underexplored, building block for the synthesis of complex molecules. The differential reactivity of its halogenated carbons provides a strategic advantage for the sequential introduction of various functional groups. The proposed protocols and synthetic pathways in these notes are intended to provide a foundation for researchers to explore the full potential of this versatile reagent in their synthetic endeavors.
References
Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-1,1-dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1] While traditionally applied to sp2-hybridized carbons, recent advancements have extended its utility to the coupling of sp3-hybridized alkyl halides. This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Bromo-1,1-dichlorobutane, a substrate of interest in the synthesis of complex molecules due to its bifunctional nature. The presence of both a reactive bromo-alkane and a gem-dichloro functional group offers potential for subsequent chemical transformations.
The key challenge in the Sonogashira coupling of alkyl halides is the propensity for β-hydride elimination in the organopalladium intermediate. To overcome this, specialized catalyst systems, particularly those employing N-heterocyclic carbene (NHC) ligands, have been developed to promote the desired cross-coupling over side reactions.[2][3]
Reaction Principle and Selectivity
The Sonogashira coupling of this compound with a terminal alkyne is expected to proceed selectively at the C-Br bond. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[1] Therefore, the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bonds of the gem-dichloro group. This differential reactivity allows for the selective formation of the desired alkynylated product while leaving the gem-dichloro moiety intact for potential downstream functionalization.
While the gem-dichloro group is anticipated to be stable under the recommended Sonogashira conditions, it is crucial to employ mild reaction conditions to prevent potential side reactions. The use of N-heterocyclic carbene (NHC) ligands on the palladium catalyst has been shown to be effective for the Sonogashira coupling of unactivated alkyl bromides under relatively mild conditions.[2]
Experimental Protocols
The following protocols are based on established methods for the Sonogashira coupling of functionalized and unactivated alkyl bromides, adapted for the specific substrate this compound.[2]
Protocol 1: Pd/NHC-Catalyzed Sonogashira Coupling of this compound
This protocol is adapted from the work of Fu and coworkers on the Sonogashira coupling of unactivated alkyl halides.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Octyne)
-
[(π-allyl)PdCl]₂ (Palladium precursor)
-
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (NHC ligand precursor)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine [(π-allyl)PdCl]₂ (1.0 mol%), IPr·HCl (2.0 mol%), and Cs₂CO₃ (as a base for NHC generation, typically 2.0-4.0 mol%). Add anhydrous DMF and stir the mixture at room temperature for 20-30 minutes to allow for the in situ formation of the active Pd-NHC catalyst.
-
Reaction Setup: To the flask containing the catalyst, add CuI (3.0 mol%) and additional Cs₂CO₃ (1.5 equivalents relative to the alkyl bromide).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 12 to 24 hours depending on the reactivity of the alkyne.
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of various functionalized alkyl bromides, which can be used as a reference for optimizing the reaction with this compound.
Table 1: Reaction Conditions for Pd/NHC-Catalyzed Sonogashira Coupling of Alkyl Bromides[2]
| Parameter | Condition |
| Palladium Precursor | [(π-allyl)PdCl]₂ |
| Ligand | IPr·HCl |
| Copper Co-catalyst | CuI |
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Temperature | 25 °C |
Table 2: Representative Yields for Sonogashira Coupling of Functionalized Alkyl Bromides with Phenylacetylene[2]
| Alkyl Bromide | Product | Yield (%) |
| 1-Bromo-4-cyanobutane | 6-Phenylhex-5-ynenitrile | 75 |
| Ethyl 4-bromobutanoate | Ethyl 6-phenylhex-5-ynoate | 82 |
| 1-Bromo-3-phenylpropane | (5-Phenylpent-1-yn-1-yl)benzene | 78 |
| 1-Bromo-5-chloropentane | 1-Chloro-5-phenylhex-5-yne | 71 |
Note: The yields presented are for analogous reactions and serve as a guideline. Actual yields with this compound may vary and require optimization.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Improving yield in 4-Bromo-1,1-dichlorobutane reactions
Welcome to the technical support center for 4-Bromo-1,1-dichlorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields and addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a bifunctional molecule primarily used as a building block in organic synthesis.[1][2] Its two distinct halogen atoms allow for selective reactions. The bromo group is more reactive and is typically targeted for nucleophilic substitution or the formation of Grignard reagents.[3] The 1,1-dichloro end can be used in subsequent transformations. Common applications include the synthesis of cyclic compounds and the introduction of a four-carbon unit with a terminal dichloromethyl group into a molecule, which can then be further modified.[2]
Q2: I am having trouble forming the Grignard reagent from this compound. What are the likely causes?
A2: Difficulty in forming the Grignard reagent is a common issue. Several factors could be at play:
-
Magnesium Quality: The surface of the magnesium turnings may be oxidized. Ensure you are using fresh, shiny magnesium. If it appears dull, it may need activation.
-
Reaction Conditions: The reaction is highly sensitive to moisture and oxygen. All glassware must be rigorously flame-dried under vacuum or in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, typically diethyl ether or THF, are essential.
-
Initiation: Grignard reactions can sometimes be slow to start. A small crystal of iodine can be added to activate the magnesium surface. Alternatively, a small amount of a more reactive alkyl halide, like 1,2-dibromoethane, can be used as an initiator.
Q3: When I form the Grignard reagent, do I need to worry about the dichloro- end of the molecule reacting?
A3: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in forming a Grignard reagent. Therefore, selective formation of the Grignard reagent at the bromine-bearing carbon is expected. However, once the Grignard reagent is formed, the highly nucleophilic organometallic species could potentially react with another molecule of this compound in a side reaction, though this is less likely to involve the dichloro- end directly.
Q4: What are the major side products I should be aware of when using this compound to form a Grignard reagent?
A4: The most common side product is the Wurtz coupling product, where two butyl chains join to form 1,8-dibromo-1,1,8,8-tetrachlorooctane. This occurs when the newly formed Grignard reagent reacts with another molecule of this compound. To minimize this, the alkyl halide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Q5: In an alkylation reaction with an amine, which end of this compound will react?
A5: In a nucleophilic substitution reaction with a primary or secondary amine, the bromine atom is a better leaving group than the chlorine atoms. Therefore, the amine will preferentially attack the carbon bearing the bromine atom to form a new carbon-nitrogen bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield in Grignard Reaction | 1. Wet glassware or solvent. 2. Poor quality magnesium (oxidized). 3. Reaction failed to initiate. 4. Impure this compound. | 1. Flame-dry all glassware and use anhydrous solvents. 2. Use fresh, shiny magnesium turnings or activate with iodine or 1,2-dibromoethane. 3. Gently warm the flask or add a small crystal of iodine. 4. Purify the starting material by distillation. |
| Formation of Significant Byproducts | 1. Wurtz coupling. 2. Reaction with atmospheric CO2. 3. Reaction with the solvent (e.g., THF ring-opening at high temperatures). | 1. Add the this compound solution slowly to the magnesium. 2. Maintain a positive pressure of an inert gas (N2 or Ar). 3. Avoid prolonged heating at high temperatures. |
| Low Yield in Alkylation Reactions | 1. Steric hindrance of the nucleophile. 2. Competing elimination reaction. 3. Low reactivity of the nucleophile. 4. Di-alkylation of the amine. | 1. Use a less hindered base or nucleophile if possible. 2. Use a non-nucleophilic base and control the reaction temperature. 3. Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, DMSO). 4. Use an excess of the primary amine relative to the alkylating agent. |
| Product is an Intractable Oil or Difficult to Purify | 1. Presence of polymeric byproducts. 2. Contamination with unreacted starting materials. 3. Formation of isomeric products. | 1. Use purification techniques like column chromatography or distillation under reduced pressure. 2. Perform aqueous workup to remove water-soluble impurities. 3. Optimize reaction conditions (temperature, solvent) to favor the formation of the desired product. |
Quantitative Data on Reaction Yields
The following table summarizes expected yields for a generic alkylation reaction with a primary amine under various conditions. Please note that these are representative values and actual yields may vary depending on the specific substrate and reaction scale.
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| THF | K2CO3 | 25 | 24 | 45-55 |
| THF | K2CO3 | 65 (reflux) | 12 | 60-70 |
| DMF | K2CO3 | 25 | 18 | 65-75 |
| DMF | K2CO3 | 80 | 6 | 75-85 |
| Acetonitrile | Et3N | 25 | 24 | 40-50 |
| Acetonitrile | Et3N | 80 (reflux) | 10 | 55-65 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical Method)
This protocol is based on the known synthesis of 4-bromobutanoic acid and subsequent conversion to the gem-dichloro derivative.
Step A: Synthesis of 4-Bromobutanoic Acid from γ-Butyrolactone
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq).
-
Under an inert atmosphere, slowly add an aqueous solution of hydrobromic acid (48%, 5.0 eq) followed by concentrated sulfuric acid (1.3 eq).[4]
-
Stir the mixture at room temperature for 2 hours, then heat to reflux for 12 hours.[4]
-
Cool the reaction mixture to room temperature and quench with cold water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromobutanoic acid.[4]
Step B: Conversion of 4-Bromobutanoic Acid to this compound
-
In a fume hood, carefully add 4-bromobutanoic acid (1.0 eq) to a round-bottom flask.
-
Add thionyl chloride (SOCl2, 2.5 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases, then heat to reflux for 2 hours to form the acid chloride.
-
Cool the mixture and carefully remove the excess thionyl chloride by distillation.
-
To the crude acid chloride, add a suitable chlorinating agent such as phosphorus pentachloride (PCl5, 1.1 eq) in an inert solvent like carbon tetrachloride.
-
Heat the mixture to reflux until the reaction is complete (monitored by GC-MS).
-
Cool the reaction and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and purify by vacuum distillation.
Protocol 2: Grignard Reaction with this compound and an Aldehyde
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add magnesium turnings (1.2 eq) to the flask.
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In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
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Add a small portion of the halide solution to the magnesium and wait for the reaction to initiate (cloudiness and gentle boiling). If it does not start, add a crystal of iodine.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the aldehyde (0.9 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting alcohol by column chromatography or distillation.
Visualizations
Caption: Synthetic and reactive pathways of this compound.
Caption: Troubleshooting flowchart for low yield in common reactions.
References
Technical Support Center: Purification of 4-Bromo-1,1-dichlorobutane by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-1,1-dichlorobutane by distillation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Vacuum distillation is the recommended method for purifying this compound. This technique is suitable for compounds that have high boiling points at atmospheric pressure or are susceptible to thermal decomposition at elevated temperatures. By reducing the pressure, the boiling point of the compound is lowered, allowing for a safer and more efficient purification process.[1]
Q2: What are the expected boiling points for this compound under vacuum?
A2: While specific experimental data for this compound is limited, we can estimate its boiling point based on the closely related compound, 1-Bromo-4-chlorobutane. It is crucial to monitor the distillation closely and adjust the conditions as needed.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | ~180-190 (decomposition may occur) |
| 30 | ~80 - 90 |
| 10 | ~60 - 70 |
| 1 | ~30 - 40 |
| Note: These are estimated values and should be used as a guideline. The actual boiling point may vary. |
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:
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Isomeric dichlorobutanes: Various isomers of dichlorobutane can be formed during synthesis.
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1,4-Dichlorobutane and 1,4-Dibromobutane: These can be significant byproducts depending on the synthetic route.
-
Unreacted starting materials.
-
Polymerization products: Halogenated alkanes can be prone to polymerization at elevated temperatures.
Q4: How can I tell if the this compound is decomposing during distillation?
A4: Signs of thermal decomposition include:
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Darkening or charring of the material in the distillation flask.
-
An unexpected increase in pressure within the vacuum system, which could indicate the formation of gaseous decomposition products.
-
Inconsistent vapor temperature during the collection of a fraction.
-
The appearance of low-boiling point fractions that are not expected.
If decomposition is suspected, immediately lower the temperature of the heating mantle and stop the distillation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Vacuum | - Leaks in the distillation apparatus (glassware joints, tubing).- Inefficient vacuum pump.- Cold trap not functioning correctly. | - Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate.- Ensure the vacuum pump oil is clean and the pump is in good working order.- Ensure the cold trap is filled with a suitable cooling agent (e.g., dry ice/acetone or liquid nitrogen). |
| Bumping / Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or magnetic stirrer. | - Use a heating mantle with a stirrer to ensure even heat distribution.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Product is Darkening | - Distillation temperature is too high, causing thermal decomposition. | - Reduce the heating mantle temperature.- Improve the vacuum to further lower the boiling point. |
| No Product Distilling Over | - The temperature is too low.- The vacuum is not low enough. | - Gradually increase the heating mantle temperature.- Check the vacuum system for leaks and ensure the pump is operating efficiently. |
| Co-distillation of Impurities | - Inefficient fractionation column.- Boiling points of impurities are too close to the product. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Collect smaller fractions and analyze each for purity (e.g., by GC-MS). |
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump
-
Cold trap
-
Vacuum tubing
-
High-vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Use a round-bottom flask of an appropriate size (the crude material should not fill more than two-thirds of the flask).
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Connect the vacuum pump to the distillation apparatus with a cold trap in between.
-
-
Distillation:
-
Add the crude this compound to the distillation flask.
-
Turn on the cooling water to the condenser.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Monitor the temperature and pressure closely.
-
Collect any low-boiling point impurities as a forerun fraction.
-
As the temperature stabilizes at the expected boiling point of the product at the given pressure, change to a clean collection flask.
-
Collect the main fraction, maintaining a steady distillation rate. The vapor temperature should remain constant during the collection of a pure fraction.
-
If the temperature drops, it may indicate that the main product has finished distilling.
-
Stop heating and allow the apparatus to cool down before slowly releasing the vacuum.
-
-
Analysis:
-
Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Distillation Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues during distillation.
Experimental Workflow for Vacuum Distillation
Caption: A step-by-step workflow for the vacuum distillation process.
References
Technical Support Center: Purification of 4-Bromo-1,1-dichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-dichlorobutane. The following information addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route. A common method for preparing this compound is the radical bromination of 1,1-dichlorobutane. In this case, the expected impurities include:
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Unreacted Starting Material: 1,1-dichlorobutane.
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Isomeric Monobromination Products: 1-Bromo-1,1-dichlorobutane, 2-Bromo-1,1-dichlorobutane, and 3-Bromo-1,1-dichlorobutane.
-
Polybrominated Products: Various isomers of dibromodichlorobutane.
-
Acidic Byproducts: Hydrogen bromide (HBr) formed during the reaction.
Q2: What is the recommended initial purification step for crude this compound?
A2: An initial washing step is highly recommended to remove acidic byproducts. This is typically done by washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This neutralization is crucial to prevent potential acid-catalyzed decomposition of the desired product during subsequent heating in distillation.
Q3: Can I use simple distillation to purify this compound?
A3: Simple distillation is generally not sufficient for obtaining high-purity this compound. The boiling points of the isomeric impurities are often very close to that of the target compound, making their separation by simple distillation ineffective. Fractional distillation is the recommended method.
Q4: My purified product is discolored. What could be the cause?
A4: Discoloration can be caused by several factors:
-
Residual Acidic Impurities: Traces of HBr can cause decomposition and color formation, especially upon heating.
-
Thermal Decomposition: Halogenated alkanes can be sensitive to heat. Prolonged heating at high temperatures during distillation can lead to decomposition and the formation of colored byproducts.
-
Oxidation: Exposure to air and light can also lead to the formation of colored impurities over time.
Q5: How can I assess the purity of my this compound sample?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for assessing the purity of this compound. It allows for the separation and identification of the various isomers and other impurities present in the sample. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isomeric ratio and identify impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Problem 1: Poor separation of isomers during fractional distillation.
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Distillation rate is too high. | Reduce the heating rate to allow for proper equilibrium to be established between the liquid and vapor phases in the column. A slower distillation rate generally leads to better separation. |
| Fluctuations in heating. | Use a stable heating source, such as a heating mantle with a controller, to ensure a consistent distillation rate. |
| Inadequate insulation of the column. | Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
Problem 2: Product decomposition during distillation.
| Possible Cause | Troubleshooting Step |
| Distillation at atmospheric pressure. | Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and reduce the risk of thermal decomposition. |
| Presence of acidic impurities. | Ensure the crude product is thoroughly washed with a basic solution (e.g., NaHCO₃) and dried before distillation. |
| Prolonged heating time. | Minimize the distillation time by using an appropriately sized distillation flask and efficient heating. |
Problem 3: Low yield of purified product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction progress using GC to ensure it has gone to completion before starting the workup. |
| Loss of product during washing steps. | Minimize the number of washing steps and avoid vigorous shaking that can lead to the formation of emulsions. Ensure complete separation of the organic and aqueous layers. |
| Inefficient fractional distillation. | Optimize the distillation parameters as described in "Problem 1" to minimize the loss of the desired product in the forerun or residue. |
| Adsorption on drying agent. | Use an appropriate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and ensure it is filtered off completely before distillation. |
Experimental Protocols
Protocol 1: General Purification by Washing and Fractional Distillation
-
Washing:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Gently swirl the funnel to mix the layers, periodically venting to release any pressure buildup.
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Allow the layers to separate and discard the lower aqueous layer.
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Repeat the washing with deionized water.
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Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
-
Drying:
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Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the flask.
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Swirl the flask and let it stand until the liquid is clear, indicating that the water has been removed.
-
-
Filtration:
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Filter the dried organic layer into a round-bottom flask suitable for distillation.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus. Use a well-insulated column of appropriate length and packing.
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Add a few boiling chips to the round-bottom flask.
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If the compound is heat-sensitive, connect the apparatus to a vacuum pump.
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Heat the flask gently and collect the fractions based on their boiling points. The boiling point of this compound is approximately 185-187 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.
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Monitor the temperature at the head of the column closely. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product.
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Protocol 2: Purification by Column Chromatography
This method is useful for separating isomers with very close boiling points.
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Column Preparation:
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Select a suitable glass column.
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Pack the column with silica gel using a slurry method with a non-polar solvent like hexane.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane).
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Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
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Elute the column with a non-polar solvent or a mixture of solvents of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
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The separation is based on the differential adsorption of the isomers to the silica gel. Generally, less polar compounds will elute first.
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-
Fraction Collection and Analysis:
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Collect small fractions of the eluate.
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Analyze the fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure desired isomer.
-
-
Solvent Removal:
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Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
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Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,1-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 114-115 |
| This compound | C₄H₇BrCl₂ | 205.91 | 185-187 |
| 1-Bromo-1,1-dichlorobutane | C₄H₇BrCl₂ | 205.91 | (estimated) 170-180 |
| 2-Bromo-1,1-dichlorobutane | C₄H₇BrCl₂ | 205.91 | (estimated) 175-185 |
| 3-Bromo-1,1-dichlorobutane | C₄H₇BrCl₂ | 205.91 | (estimated) 180-190 |
| 1,4-Dibromo-1,1-dichlorobutane | C₄H₆Br₂Cl₂ | 284.80 | >200 |
Note: Boiling points for some isomers are estimated and may vary. All boiling points are at atmospheric pressure.
Visualizations
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 4-Bromo-1,1-dichlorobutane
Welcome to the technical support center for the utilization of 4-Bromo-1,1-dichlorobutane in synthetic chemistry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of nucleophilic attack on this compound?
The primary site of nucleophilic attack is the carbon atom bonded to the bromine. The carbon-bromine bond is weaker and the bromide ion is a better leaving group compared to the chloride ions. The geminal dichloro group is on a secondary carbon and is generally less reactive towards standard SN2 substitution.
Q2: How does solvent choice impact the success of the substitution reaction?
Solvent selection is critical for optimizing reaction rate and yield. The choice between polar aprotic and polar protic solvents can significantly influence the reaction pathway.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are generally recommended for SN2 reactions with this compound. They can dissolve both the substrate and many nucleophilic salts while poorly solvating the nucleophile. This "naked" nucleophile is more reactive, leading to a faster reaction rate.[1]
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Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can solvate both the nucleophile and any carbocation intermediates that may form. Solvation of the nucleophile through hydrogen bonding reduces its nucleophilicity and slows down an SN2 reaction. However, if an SN1 pathway is possible, these solvents can promote it by stabilizing the carbocation intermediate.
Q3: My reaction yield is low. What are the common causes and troubleshooting steps?
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
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Sub-optimal Solvent: Ensure a polar aprotic solvent is being used to maximize the rate of an SN2 reaction. If the reaction is slow, consider switching to a more polar aprotic solvent (e.g., from acetone to DMF or DMSO).
-
Poor Nucleophile: The strength of the nucleophile is crucial. If using a weak nucleophile, consider using a stronger one or increasing its concentration.
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Side Reactions: The presence of strong, sterically hindered bases can promote elimination (E2) over substitution (SN2). Additionally, intramolecular cyclization can occur, especially with amine nucleophiles.
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Reaction Temperature: Increasing the temperature can enhance the reaction rate, but may also favor elimination side reactions. Optimization of the temperature is often necessary.
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Purity of Reagents: Ensure the starting material, nucleophile, and solvent are pure and dry, as impurities can interfere with the reaction.
Q4: I am observing significant side products. What are the likely side reactions and how can I minimize them?
Several side reactions can compete with the desired nucleophilic substitution.
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Elimination (E2): This is a common side reaction, especially with strong and bulky bases. To minimize elimination, use a strong, non-bulky nucleophile and avoid excessively high temperatures.
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Intramolecular Cyclization: When using primary amines as nucleophiles, the initial substitution product, a 4-(1,1-dichloro)butylamine, can undergo a subsequent intramolecular nucleophilic substitution to form a substituted pyrrolidine. To favor the initial substitution, it may be necessary to use an excess of the amine nucleophile and carefully control the reaction time and temperature.
-
Reactions at the gem-dichloro position: While less reactive than the C-Br bond, the gem-dichloro group can react under certain conditions, potentially leading to hydrolysis to an aldehyde or other transformations. Using milder reaction conditions will generally favor substitution at the primary bromide.
Data Presentation
The following table summarizes the expected relative reaction rates for the SN2 substitution on a primary alkyl bromide (like this compound) in different solvent systems.
| Solvent Type | Example Solvents | Relative Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Solvates the cation of the nucleophilic salt, leaving a highly reactive "naked" anion as the nucleophile.[1] |
| Polar Protic | Water, Methanol, Ethanol | Low | Solvates the anionic nucleophile via hydrogen bonding, reducing its reactivity.[1] |
| Non-polar | Hexane, Toluene | Very Low | Reactants (especially ionic nucleophiles) have poor solubility. |
Experimental Protocols
General Procedure for Halide Exchange (Finkelstein Reaction)
This protocol describes a representative procedure for the substitution of the bromide in this compound with iodide, a classic Finkelstein reaction.[1]
Materials:
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This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
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In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
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Add sodium iodide (1.5 eq) to the solution.
-
Equip the flask with a reflux condenser and stir the mixture at room temperature. The reaction can be gently heated to reflux to increase the rate.
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The reaction progress can be monitored by the precipitation of sodium bromide (NaBr), which is insoluble in acetone.[1]
-
Upon completion (as determined by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated NaBr.
-
Evaporate the acetone from the filtrate under reduced pressure.
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The crude product, 1,1-dichloro-4-iodobutane, can be purified by vacuum distillation or column chromatography.
Visual Guides
Troubleshooting Workflow for Low Reaction Yield
References
Preventing elimination reactions with 4-Bromo-1,1-dichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-dichlorobutane. The focus is on preventing undesired elimination reactions and promoting nucleophilic substitution.
Troubleshooting Guide & FAQs
Q1: My reaction with this compound is producing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
A1: Elimination (E2) reactions compete with the desired nucleophilic substitution (SN2) pathway. To favor substitution, consider the following factors:
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Choice of Base/Nucleophile: Use a good nucleophile that is a weak base. Strong, bulky bases, such as potassium tert-butoxide, strongly favor elimination. Nucleophiles like azide (N₃⁻), cyanide (CN⁻), or iodide (I⁻) are excellent for promoting substitution.
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Temperature: Elimination reactions are favored at higher temperatures.[1] Running your reaction at a lower temperature will significantly reduce the amount of elimination byproduct.
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Solvent: Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2] These solvents solvate the cation of your nucleophilic salt but leave the anion (the nucleophile) more reactive and available for the SN2 attack. Protic solvents, like ethanol, can favor elimination.
Q2: I am trying to perform a substitution reaction with a sterically hindered nucleophile and getting low yields. What is happening?
A2: this compound is a primary alkyl halide, which is generally ideal for SN2 reactions due to minimal steric hindrance at the reaction center. However, if your nucleophile is bulky, the backside attack required for the SN2 mechanism can be impeded. This steric hindrance can lead to the nucleophile acting as a base and promoting the E2 elimination pathway instead.
Troubleshooting Steps:
-
If possible, switch to a smaller, less sterically hindered nucleophile that serves the same synthetic purpose.
-
If the bulky nucleophile is essential, you may need to optimize the reaction conditions further by strictly controlling the temperature at the lowest possible point for the reaction to proceed and ensuring the use of a polar aprotic solvent.
Q3: Does the dichloromethyl group in this compound affect the reaction outcome?
A3: Yes, the electron-withdrawing nature of the two chlorine atoms can have an effect. The dichloromethyl group can slightly increase the acidity of the β-hydrogens (the hydrogens on the carbon adjacent to the carbon bearing the bromine). This increased acidity can make the E2 elimination pathway slightly more favorable than in a simple primary alkyl halide like 1-bromobutane. However, for most non-bulky nucleophiles, the SN2 pathway will still be the predominant route due to the primary nature of the substrate.
Q4: What are the ideal conditions to maximize the yield of the substitution product?
A4: To maximize the SN2 product, you should aim for conditions that accelerate the SN2 pathway while suppressing the E2 pathway. The following table summarizes the expected product distribution under various conditions.
Data Presentation: Substitution vs. Elimination Product Ratios
The following table provides estimated product ratios for the reaction of this compound with various nucleophiles/bases under different conditions. These values are based on established principles of reaction kinetics for primary alkyl halides.
| Nucleophile/Base | Solvent | Temperature (°C) | Expected Major Product | Estimated Substitution:Elimination Ratio |
| Sodium Azide (NaN₃) | DMSO | 25 | Substitution (SN2) | >95 : <5 |
| Sodium Cyanide (NaCN) | DMF | 25 | Substitution (SN2) | >90 : <10 |
| Sodium Iodide (NaI) | Acetone | 25 | Substitution (SN2) | >95 : <5 |
| Sodium Ethoxide (NaOEt) | Ethanol | 25 | Substitution (SN2) | ~85 : 15 |
| Sodium Ethoxide (NaOEt) | Ethanol | 78 (reflux) | Elimination (E2) | ~20 : 80 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 25 | Elimination (E2) | <10 : >90 |
Experimental Protocol: Synthesis of 4-Azido-1,1-dichlorobutane
This protocol details a nucleophilic substitution reaction on this compound using sodium azide, designed to maximize the yield of the substitution product.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (for reactions requiring heating, though not recommended for this procedure)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
To this solution, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature (25 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-azido-1,1-dichlorobutane.
-
Purify the crude product by column chromatography if necessary.
Visualization of Reaction Pathways
The following diagrams illustrate the factors influencing the competition between SN2 and E2 reactions.
Caption: Favorable conditions for the SN2 pathway.
Caption: Favorable conditions for the E2 pathway.
References
Technical Support Center: Managing Thermal Decomposition of 4-Bromo-1,1-dichlorobutane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-dichlorobutane. It offers troubleshooting advice and frequently asked questions to ensure safe and effective handling during experiments where thermal decomposition is a potential risk.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a halogenated hydrocarbon. Its primary hazards, according to the Globally Harmonized System (GHS), include:
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Harmful if swallowed (H302)[1]
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Harmful in contact with skin (H312)[1]
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Causes skin irritation (H315)[1]
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Causes serious eye irritation (H319)[1]
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Harmful if inhaled (H332)[1]
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May cause respiratory irritation (H335)[1]
It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: At what temperature does this compound thermally decompose?
Q3: What are the expected hazardous byproducts of its thermal decomposition?
The thermal decomposition of halogenated hydrocarbons typically proceeds via elimination reactions and free-radical mechanisms.[3] Based on the structure of this compound, the primary hazardous byproducts are expected to be:
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Hydrogen Chloride (HCl)
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Hydrogen Bromide (HBr)
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Various smaller chlorinated and brominated hydrocarbons
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Unsaturated hydrocarbons (e.g., butenes, butadiene)
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In the presence of oxygen, Carbon Monoxide (CO) and Carbon Dioxide (CO2) can also be formed.
Q4: What are the signs of unintentional thermal decomposition during my experiment?
Indicators of thermal decomposition include:
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Unexpected pressure buildup in a closed system.
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Discoloration of the reaction mixture (e.g., darkening or charring).
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Evolution of noxious or corrosive fumes.
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A sudden, uncontrolled increase in temperature, known as a thermal runaway.
Q5: How can I prevent unintentional thermal decomposition?
To prevent unintentional thermal decomposition:
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Maintain strict temperature control of your reaction. Use a reliable heating mantle with a temperature controller and an independent thermometer.
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Avoid localized overheating ("hot spots") by ensuring uniform heating and adequate stirring.
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Be aware of the potential for exothermic reactions that could lead to a rapid temperature increase.
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If possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected pressure increase in the reaction vessel. | Onset of thermal decomposition leading to the formation of gaseous byproducts (e.g., HCl, HBr, light hydrocarbons). | 1. Immediately remove the heat source. 2. If safe to do so, cool the reaction vessel using an ice bath. 3. Ensure the reaction is being conducted in a fume hood with the sash lowered. 4. If the pressure continues to rise, evacuate the area and follow your institution's emergency procedures. |
| Reaction mixture turns dark brown or black. | Charring due to excessive heat or prolonged exposure to elevated temperatures, indicating significant decomposition. | 1. Stop the reaction by removing heat. 2. Allow the mixture to cool to room temperature. 3. Carefully quench the reaction mixture. 4. Analyze a sample of the mixture to identify decomposition products and assess the extent of decomposition. |
| Corrosive fumes are detected (acrid smell). | Liberation of acidic gases such as HCl and HBr. | 1. Ensure you are working in a properly functioning fume hood. 2. Check for any leaks in your experimental setup. 3. Consider using a downstream trap or scrubber containing a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize acidic gases. |
| A sudden and rapid increase in temperature (thermal runaway). | The rate of heat generation from an exothermic process (including decomposition) exceeds the rate of heat removal. | 1. This is a critical emergency. Immediately remove the heat source and any nearby flammable materials. 2. Use a cooling bath if it can be applied safely. 3. Alert colleagues and evacuate the immediate area. 4. Be prepared for potential vessel rupture and follow all established emergency protocols. |
Experimental Protocols
Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to undergo thermal decomposition.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible (e.g., alumina or platinum).
-
TGA Parameters:
-
Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
The onset decomposition temperature is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Protocol 2: Identification of Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound at different temperatures.
Methodology:
-
Instrument Preparation: Set up the Py-GC-MS system. Ensure the pyrolyzer, GC column, and MS detector are in good working order.
-
Sample Preparation: A small amount of this compound is loaded into a pyrolysis sample tube.
-
Pyrolysis Parameters:
-
Pyrolysis Temperatures: Conduct separate runs at a series of temperatures (e.g., 250°C, 350°C, 450°C, and 550°C) to observe the change in product distribution with temperature.
-
Pyrolysis Time: 15-30 seconds.
-
-
GC-MS Parameters:
-
GC Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector: Scan range of 35-500 m/z.
-
-
Data Analysis:
-
Identify the chromatographic peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Analyze the relative abundance of the different decomposition products at each pyrolysis temperature.
-
Quantitative Data
The following table presents hypothetical, yet plausible, quantitative data for the distribution of major decomposition products of this compound at various temperatures, based on the principles of haloalkane pyrolysis. This data should be confirmed by experimental analysis as described in Protocol 2.
| Pyrolysis Temperature (°C) | Remaining this compound (%) | HCl and HBr (%) | Butene Isomers (%) | Dichlorobutenes & Bromochlorobutenes (%) | Other Hydrocarbons (%) |
| 250 | 95 | 3 | 1 | 1 | <1 |
| 350 | 60 | 25 | 8 | 5 | 2 |
| 450 | 15 | 55 | 15 | 10 | 5 |
| 550 | <1 | 70 | 10 | 8 | 7 |
Visualizations
Caption: Experimental workflow for managing potential thermal decomposition.
Caption: Generalized thermal decomposition pathway.
References
Troubleshooting low conversion rates in 4-Bromo-1,1-dichlorobutane alkylation
Welcome to the technical support center for the alkylation of 4-bromo-1,1-dichlorobutane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving conversion rates in their experiments.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound?
The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in nucleophilic substitution reactions. This is due to the lower bond energy of the C-Br bond compared to the C-Cl bond, making it easier to break.[1][2][3] Therefore, alkylation reactions will preferentially occur at the carbon bearing the bromine atom.
Q2: What are the most common types of alkylating agents for this reaction?
Grignard reagents (RMgX), organolithium reagents (RLi), and Gilman reagents (lithium dialkylcuprates, R₂CuLi) are common choices for forming new carbon-carbon bonds with alkyl halides. The choice of reagent can influence the reaction's success rate and side-product profile.
Q3: What are the potential side reactions that can lower my conversion rate?
Several side reactions can compete with the desired alkylation, leading to lower yields. These include:
-
Elimination (Dehydrohalogenation): Instead of substitution, the nucleophile can act as a base, abstracting a proton and leading to the formation of an alkene.
-
Wurtz-type Coupling: The alkylating agent can couple with the unreacted this compound.
-
Reaction with Solvent: Grignard and organolithium reagents are highly reactive and can be quenched by protic solvents (e.g., water, alcohols) or react with certain ethereal solvents like THF over extended periods.
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Metal-Halogen Exchange: Particularly with organolithium reagents, the bromine can be exchanged with lithium, leading to a different reactive species than intended.[1][2][4]
Q4: How does the dichloromethyl group affect the reaction?
The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the molecule. While the primary reaction site is the C-Br bond, the dichloromethyl group makes the entire molecule more susceptible to certain side reactions and may affect the stability of intermediates.
Troubleshooting Low Conversion Rates
Low conversion rates are a common issue in the alkylation of this compound. The following sections provide a structured approach to identifying and resolving potential problems.
Data Presentation: Factors Influencing Nucleophilic Substitution
Table 1: Relative Reactivity of Leaving Groups
| Leaving Group | Bond Energy (kJ/mol) | Relative Rate of Reaction |
| Iodo (I⁻) | ~228 | Fastest |
| Bromo (Br⁻) | ~290 | Fast |
| Chloro (Cl⁻) | ~346 | Slow |
| Fluoro (F⁻) | ~467 | Slowest |
Data compiled from various sources on general organic chemistry principles.[3]
Table 2: General Effect of Solvents on SN2 Reactions
| Solvent Type | Examples | Effect on Nucleophile | Overall Effect on SN2 Rate |
| Polar Aprotic | Acetone, DMF, DMSO, THF | Solvates the cation, leaving the nucleophile "naked" and more reactive. | Increases rate |
| Polar Protic | Water, Ethanol, Methanol | Solvates both the cation and the nucleophile, creating a "solvent cage" around the nucleophile and reducing its reactivity. | Decreases rate |
Experimental Protocols: General Procedure for Grignard-Mediated Alkylation
This is a generalized protocol and may require optimization for your specific substrate and nucleophile.
Objective: To perform a Grignard-mediated alkylation of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound
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Alkyl or aryl halide (for Grignard reagent formation)
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Iodine crystal (for activation)
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Anhydrous HCl in ether
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Saturated aqueous ammonium chloride
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
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Add a small amount of a solution of the alkyl/aryl halide in anhydrous ether to the magnesium.
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If the reaction does not start (indicated by bubbling and heat), gently warm the flask.
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Once the reaction initiates, add the remaining alkyl/aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Alkylation Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of this compound in anhydrous ether dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.
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Extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
-
Mandatory Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in the alkylation of this compound.
Caption: Troubleshooting workflow for low conversion rates.
Reaction Pathway Diagram
This diagram illustrates the expected primary reaction pathway and potential side reactions during the alkylation of this compound with a Grignard reagent.
References
- 1. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Scaling Up Reactions with 4-Bromo-1,1-dichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-dichlorobutane. The information is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity considerations for this compound?
A1: this compound is a bifunctional alkyl halide containing two distinct reactive sites: a primary bromide and a geminal dichloride. The primary C-Br bond is significantly more reactive towards nucleophiles and in the formation of Grignard reagents than the C-Cl bonds of the geminal dichloride. This difference in reactivity allows for chemoselective reactions, where the bromide can be targeted while leaving the dichloride moiety intact for subsequent transformations.
Q2: What are the main applications of this compound in synthesis?
A2: This compound is a valuable precursor for the synthesis of various functionalized molecules. Its ability to undergo selective reactions at the bromide position makes it a key intermediate in the production of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. For instance, similar structures like 1-bromo-4-chlorobutane are used in the synthesis of spirohydantoin derivatives, which have been investigated as potential antipsychotic and antidepressant agents[1][2]. The 1,1-dichloro moiety can also be a precursor to other functional groups or be involved in cyclization reactions.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is a hazardous chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation[3]. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Grignard Reagent Formation
Issue 1: Difficulty initiating the Grignard reaction.
-
Possible Cause: Magnesium surface is passivated with magnesium oxide.
-
Troubleshooting Steps:
-
Activation of Magnesium: Use a crystal of iodine. The disappearance of the iodine color indicates the activation of the magnesium surface.[4]
-
Mechanical Agitation: Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (such as THF or diethyl ether) should be used. Grignard reagents are highly reactive with water.[5][6]
-
Issue 2: Low yield of the Grignard reagent.
-
Possible Cause: Side reactions, such as Wurtz coupling, or reaction with atmospheric moisture or oxygen.
-
Troubleshooting Steps:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a gentle reflux and minimize side reactions. A fast addition rate can negatively impact the yield.[4]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent reaction with atmospheric components.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for synthesizing Grignard reagents due to its ability to better stabilize the Grignard reagent.[4]
-
Nucleophilic Substitution Reactions
Issue 3: Lack of chemoselectivity, with the nucleophile attacking both the bromide and the dichloride.
-
Possible Cause: Reaction conditions are too harsh, leading to the reaction of the less reactive C-Cl bonds.
-
Troubleshooting Steps:
-
Control Temperature: Perform the reaction at a lower temperature to favor the more kinetically favorable reaction at the C-Br bond.
-
Choice of Nucleophile: Use a softer nucleophile, which will preferentially react with the more electrophilic carbon attached to the bromine.
-
Issue 4: Formation of elimination byproducts.
-
Possible Cause: Use of a sterically hindered or strongly basic nucleophile.
-
Troubleshooting Steps:
-
Nucleophile Selection: Opt for a less sterically hindered and less basic nucleophile if substitution is the desired outcome.
-
Temperature Control: Lowering the reaction temperature can disfavor elimination reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation
This protocol outlines the general steps for the chemoselective formation of the Grignard reagent at the C-Br bond of this compound.
| Step | Procedure |
| 1 | Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. |
| 2 | Add magnesium turnings (1.2 equivalents) to the flask. |
| 3 | Add a small crystal of iodine to activate the magnesium. |
| 4 | Add anhydrous THF to the flask to cover the magnesium. |
| 5 | Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel. |
| 6 | Add a small amount of the this compound solution to initiate the reaction. |
| 7 | Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux. |
| 8 | After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete consumption of the starting material. |
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol describes a general method for the selective substitution of the bromine atom in this compound.
| Step | Procedure |
| 1 | Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetone) in a round-bottom flask. |
| 2 | Add the nucleophile (1.1 equivalents) to the solution. |
| 3 | Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC. |
| 4 | Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. |
| 5 | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 6 | Purify the crude product by column chromatography or distillation. |
Visualizations
Caption: Workflow for a chemoselective Grignard reaction.
Caption: Decision logic for nucleophilic substitution reactions.
References
- 1. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
- 2. 1-Bromo-4-chlorobutane CAS#: 6940-78-9 [m.chemicalbook.com]
- 3. This compound | C4H7BrCl2 | CID 56636251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for Reactions Containing 4-Bromo-1,1-dichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-dichlorobutane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: What are the typical quenching agents for reactions involving this compound?
A2: The choice of quenching agent depends on the specific reaction. For reactions involving organometallic reagents (e.g., Grignard reagents), a common quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). For other reactions, water, dilute acids (like HCl), or a saturated solution of sodium bicarbonate (NaHCO₃) can be used to neutralize the reaction mixture.
Q3: How can I effectively extract this compound and its products from an aqueous work-up?
A3: this compound is sparingly soluble in water and soluble in many organic solvents.[2] Therefore, extraction with a suitable organic solvent is the standard procedure. Common extraction solvents include diethyl ether, ethyl acetate, and dichloromethane. The choice of solvent will depend on the polarity of the desired product.
Q4: What are common side products in reactions with this compound?
A4: In reactions like Grignard reagent formation, potential side products can include Wurtz coupling products (dimerization of the alkyl halide). Due to the presence of two reactive halogen sites, oligomerization or polymerization can also occur under certain conditions. The gem-dichloro group can be susceptible to elimination reactions, especially in the presence of a strong base.
Q5: How can I monitor the progress of my reaction and the purity of the product?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For a more detailed analysis of the product mixture and to determine purity, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Emulsion formation during aqueous extraction. | High concentration of salts or polar byproducts. The reaction solvent may be partially miscible with water (e.g., THF). | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. If THF is the reaction solvent, it is best to remove it under reduced pressure before the aqueous work-up. |
| Low or no product yield after work-up. | The product may be partially soluble in the aqueous layer. The product may be volatile and lost during solvent removal. The gem-dichloro group may have reacted under the work-up conditions. | Check the aqueous layer for your product using TLC or another appropriate analytical technique. Use a rotary evaporator with a cold trap and apply vacuum cautiously. Perform a small-scale stability test of your product under the intended acidic or basic work-up conditions before proceeding with the full-scale work-up. |
| Presence of multiple spots on TLC after work-up, indicating impurities. | Incomplete reaction or formation of side products. Degradation of the product during work-up. | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Use milder work-up conditions (e.g., saturated ammonium chloride instead of strong acid). Purify the crude product using column chromatography. |
| Difficulty in removing polar byproducts (e.g., from Grignard quench). | Insufficient washing of the organic layer. | Increase the number of washes with the appropriate aqueous solution (e.g., saturated NH₄Cl or dilute acid). A final wash with brine can help to remove residual water and some polar impurities. |
| Unexpected peaks in GC-MS or NMR of the final product. | Isomers of the desired product may have formed. Contamination from solvents or other reagents. | Analyze the fragmentation pattern in the mass spectrum and the chemical shifts and coupling constants in the NMR spectrum to identify the structures of the unexpected compounds. Ensure all solvents and reagents are of appropriate purity. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 1-Bromo-4-chlorobutane | 1,2-Dichlorobutane |
| Molecular Formula | C₄H₇BrCl₂ | C₄H₈BrCl | C₄H₈Cl₂ |
| Molecular Weight | 205.91 g/mol [1] | 171.46 g/mol [3] | 127.01 g/mol |
| Boiling Point | Not readily available | 175-177 °C | 121-123 °C |
| Density | Not readily available | 1.488 g/mL at 25 °C | 1.114 g/mL at 25 °C |
| Solubility in Water | Sparingly soluble | Slightly soluble | Limited solubility[2] |
| Solubility in Organic Solvents | Soluble in common organic solvents | Soluble in ethanol, diethyl ether | Soluble in hexane, toluene[2] |
Experimental Protocols
General Work-up Procedure for a Grignard Reaction Involving this compound
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and the properties of the product.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The addition is exothermic.
-
Continue adding the quenching solution until the reaction is no longer exothermic and any visible magnesium has been consumed.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Separate the layers again.
-
To remove residual water and some polar impurities, wash the organic layer with a saturated solution of sodium chloride (brine).
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
Filter the solution to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator. Be mindful of the product's volatility.
-
-
Purification:
-
The resulting crude product can be purified further by techniques such as column chromatography or distillation, depending on its properties.
-
Mandatory Visualization
Caption: General workflow for the work-up of a reaction containing a this compound derivative.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 4-Bromo-1,1-dichlorobutane
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of halogenated alkanes like 4-Bromo-1,1-dichlorobutane are critical for ensuring the purity, stability, and safety of pharmaceutical intermediates and final products. This guide provides an in-depth comparison of mass spectrometry and alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
The unique structural features of this compound, with its combination of bromine and chlorine atoms, present both opportunities and challenges for analytical characterization. While mass spectrometry (MS) is a powerful tool for determining its molecular weight and fragmentation pattern, other techniques such as Gas Chromatography with Electron Capture Detection (GC-ECD) and Ion Mobility Spectrometry (IMS) offer distinct advantages in terms of sensitivity and selectivity.
Unraveling the Molecular Fingerprint: Mass Spectrometry Fragmentation
Electron Ionization (EI) Mass Spectrometry of this compound is predicted to yield a complex fragmentation pattern characterized by the prominent isotopic signatures of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). The molecular ion peak (M+) will appear as a cluster of peaks due to the various isotopic combinations.
The fragmentation of this compound is expected to proceed through several key pathways, including:
-
Alpha-cleavage: Fission of the C-C bond adjacent to the dichloromethyl group is a likely fragmentation route.
-
Loss of Halogen Radicals: The cleavage of C-Br and C-Cl bonds will result in the loss of bromine and chlorine radicals, respectively, leading to characteristic fragment ions.
-
Rearrangement Reactions: Intramolecular rearrangements may also occur, leading to the formation of stable cyclic ions.
Based on the fragmentation patterns of analogous compounds like 1-bromobutane and 1-chlorobutane, a theoretical fragmentation pathway for this compound can be proposed.
Figure 1. Predicted electron ionization fragmentation pathway of this compound.
A Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural information, alternative techniques may be more suitable for specific analytical challenges, such as trace-level quantification or high-throughput screening.
| Analytical Technique | Principle | Limit of Detection (LOD) | Linearity | Selectivity |
| GC-MS | Separates compounds by gas chromatography and identifies them by their mass-to-charge ratio. | 0.015 - 0.056 mg/kg for some halogenated alkanes[1] | Good, with R² values typically ≥0.998[1] | High, provides structural information. |
| GC-ECD | A highly sensitive detector for electrophilic compounds like halogenated hydrocarbons. | 0.0001 - 0.30 µg/L for many halogenated hydrocarbons[2] | Can be non-linear, especially at higher concentrations.[3][4] | Highly selective for halogenated compounds. |
| Ion Mobility Spectrometry (IMS) | Separates ions based on their size, shape, and charge in a carrier gas. | High sensitivity for halogenated compounds.[5] | Can be linear over a defined concentration range. | Can distinguish between isomers and provides an additional dimension of separation.[6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: For the analysis of volatile halogenated compounds, a headspace sampling technique is often employed. A known amount of the sample is placed in a sealed vial and heated to a specific temperature to allow the volatile compounds to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS system.
Instrumental Parameters:
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is typically used for the separation of halogenated alkanes.
-
Oven Temperature Program: An initial oven temperature of around 40-60°C is held for a few minutes, followed by a temperature ramp to a final temperature of 250-280°C.
-
Injector: A split/splitless injector is commonly used, with the split ratio adjusted based on the expected concentration of the analyte.
-
MS Detector: The mass spectrometer is operated in electron ionization (EI) mode with a scan range of m/z 35-350.
Data Analysis: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern. Quantification is typically performed using an internal or external standard calibration.
Gas Chromatography with Electron Capture Detection (GC-ECD)
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to extract the analyte from the sample matrix. The extract is then concentrated and injected into the GC-ECD system.
Instrumental Parameters:
-
GC Column: Similar to GC-MS, a non-polar or mid-polar capillary column is suitable.
-
Oven Temperature Program: A temperature program similar to that used for GC-MS is employed.
-
Injector: A splitless or on-column injector is often preferred to maximize sensitivity.
-
ECD Detector: The detector temperature is typically set between 300-350°C. Nitrogen is commonly used as the makeup gas.
Data Analysis: Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. Due to the high sensitivity of the ECD, care must be taken to avoid detector saturation. The linear dynamic range of the ECD can be limited.[3][4]
Ion Mobility Spectrometry (IMS)
Sample Preparation: For volatile compounds, direct introduction of the vapor phase into the IMS instrument is possible. Headspace sampling can also be utilized.
Instrumental Parameters:
-
Ionization Source: A radioactive source (e.g., 63Ni) or a corona discharge can be used to ionize the sample molecules.
-
Drift Tube: The drift tube is filled with an inert gas (e.g., nitrogen or helium) at a specific pressure and temperature. A uniform electric field is applied along the length of the drift tube.
-
Detector: An electrometer detects the arrival of the ions.
Data Analysis: The identity of a compound is determined by its drift time, which is a function of its ion mobility. Quantification can be achieved by relating the peak intensity to the concentration of the analyte. IMS can be particularly useful for the rapid screening of samples and for the separation of isomers that may be difficult to resolve by chromatography alone.[6]
Conclusion
The choice of analytical technique for the characterization of this compound depends on the specific requirements of the analysis. Mass spectrometry, particularly GC-MS, provides detailed structural information and is a powerful tool for identification. GC-ECD offers exceptional sensitivity for trace-level quantification of halogenated compounds. Ion Mobility Spectrometry presents a rapid and selective alternative, especially for high-throughput screening and isomer differentiation. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can select the most appropriate method to ensure the quality and safety of their products.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steering diffusion selectivity of chemical isomers within aligned nanochannels of metal-organic framework thin film - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Spectral Interpretation of 4-Bromo-1,1-dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-1,1-dichlorobutane with related halogenated alkanes. The information presented herein is intended to assist in the spectral analysis and characterization of this compound.
Predicted FT-IR Spectrum of this compound: A Comparative Analysis
For comparison, we will consider the known spectral features of 1,1-dichlorobutane and 1-bromobutane.
Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected Range for this compound (cm⁻¹) | 1,1-Dichlorobutane (cm⁻¹) | 1-Bromobutane (cm⁻¹) | Intensity |
| Alkyl C-H | Stretching | 2850-3000 | 2850-2960 | 2845-2975[1] | Strong |
| Alkyl CH₂ | Bending (Scissoring) | ~1470 | ~1470 | ~1470[1] | Medium |
| Alkyl CH₂ | Wagging (-CH₂X) | 1150-1300 | 1150-1300 | 1150-1300 | Medium |
| C-Cl | Stretching | 850-550 | 850-550 | - | Strong |
| C-Br | Stretching | 690-515 | - | 550-750[1] | Strong |
Note: The fingerprint region, from approximately 1500 cm⁻¹ to 400 cm⁻¹, will contain a complex series of overlapping signals unique to the entire molecular structure.
Interpretation of the Expected Spectrum
The FT-IR spectrum of this compound is anticipated to exhibit the following key features:
-
C-H Stretching Region (2850-3000 cm⁻¹): Strong absorptions in this region are characteristic of the stretching vibrations of the C-H bonds within the butane backbone.[2][3]
-
C-H Bending Region (~1470 cm⁻¹ and 1150-1300 cm⁻¹): Medium intensity peaks corresponding to the scissoring and wagging vibrations of the methylene (CH₂) groups are expected.[1][4]
-
Carbon-Halogen Stretching Region (below 850 cm⁻¹): This region is critical for identifying the halogen substituents.
-
C-Cl Stretch (850-550 cm⁻¹): One or more strong absorption bands are predicted in this range due to the two chlorine atoms attached to the same carbon.[4][5]
-
C-Br Stretch (690-515 cm⁻¹): A strong absorption band is also expected in this lower wavenumber region, corresponding to the carbon-bromine bond.[5]
-
The presence of both C-Cl and C-Br stretching bands in the fingerprint region will be the most definitive feature for the identification of this compound.
Experimental Protocol: Acquiring an FT-IR Spectrum of a Liquid Sample
The following is a generalized procedure for obtaining the FT-IR spectrum of a liquid sample such as this compound.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for transmission measurements.
Procedure using an ATR Accessory:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the liquid sample (this compound) onto the center of the ATR crystal to ensure complete coverage.
-
Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely.
Procedure using Salt Plates (Transmission):
-
Sample Preparation: Place a small drop of the liquid sample onto one salt plate. Place the second salt plate on top and gently press to create a thin liquid film.
-
Sample Holder: Mount the salt plates in the spectrometer's sample holder.
-
Spectrum Acquisition: Record the FT-IR spectrum.
-
Cleaning: Disassemble the salt plates and clean them thoroughly with a suitable dry solvent. Store the plates in a desiccator to prevent damage from moisture.
Logical Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of this compound.
Caption: Workflow for the interpretation of the FT-IR spectrum of this compound.
References
A Comparative Guide to Gas Chromatography Methods for Purity Analysis of 4-Bromo-1,1-dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable gas chromatography (GC) methods for the purity analysis of 4-Bromo-1,1-dichlorobutane, a halogenated hydrocarbon of interest in various chemical syntheses. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of starting materials and intermediates in research and drug development. This document outlines recommended GC methods, presents a comparison of their performance, and details the experimental protocols. Additionally, an alternative analytical technique is presented to offer a broader perspective on purity assessment.
Comparison of Analytical Methods
The purity of this compound can be effectively determined using gas chromatography with various detectors. The choice of detector is a critical factor influencing sensitivity, selectivity, and the overall performance of the method. Mass Spectrometry (MS) and Electron Capture Detection (ECD) are highly suitable for halogenated compounds. A Flame Ionization Detector (FID) can also be used, although with potentially lower sensitivity for highly halogenated species. As a non-GC alternative, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of related haloalkanes.
Table 1: Comparison of Performance Data for Analytical Methods
| Method | Analyte | Column/Stationary Phase | Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| GC-MS | 1-Bromo-5-chloropentane (structurally similar) | ZB-5MS (5% Phenyl-arylene, 95% Dimethylpolysiloxane) | Mass Spectrometer (MS) | 3 µg/g[1] | - | High confidence in peak identification through mass spectra.[2][3] |
| GC-ECD | Halogenated Hydrocarbons | DB-Select 624 UI (14% cyanopropylphenyl/86% dimethylpolysiloxane) | Electron Capture Detector (ECD) | 0.0001 - 0.30 µg/L[4] | 0.0004 - 1.03 µg/L[4] | Extremely high sensitivity to halogenated compounds.[2][5] |
| GC-XSD | Halogenated Disinfection Byproducts | - | Halogen-Specific Detector (XSD) | - | 0.05 µg/L[6] | Highly selective for halogenated compounds with reduced matrix interference.[6] |
| HPLC-UV | 1-Bromo-4-chlorobutane (structurally similar) | Newcrom R1 (Reverse Phase) | UV Detector | - | - | Suitable for less volatile impurities; orthogonal separation mechanism.[7] |
Note: Data for structurally similar compounds is provided as a reference due to the limited availability of specific performance data for this compound.
Experimental Protocols
Detailed methodologies for the recommended GC methods are provided below. These protocols are based on established methods for similar halogenated hydrocarbons and can be adapted for the specific analysis of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is recommended for its high selectivity and the ability to confirm the identity of impurities through mass spectral data.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methyl tert-butyl ether.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial.
Chromatographic Conditions:
-
Column: ZB-5MS (30 m x 0.32 mm ID, 1.0 µm film thickness) or equivalent 5% phenyl-arylene substituted polysiloxane column.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector: Split/splitless injector at 230°C with a split ratio of 1:20.[1]
-
Injection Volume: 1.0 µL.[1]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is ideal for detecting trace levels of halogenated impurities due to the high sensitivity of the ECD to such compounds.[2][5]
Sample Preparation:
Follow the same sample preparation procedure as for the GC-MS method. A more dilute sample may be required depending on the expected impurity levels.
Chromatographic Conditions:
-
Column: DB-Select 624 UI (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent mid-polarity column.[4]
-
Carrier Gas: Nitrogen or Argon/Methane (95:5) at a suitable flow rate.
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 220°C at 15°C/min.
-
Hold at 220°C for 5 minutes.
-
-
Detector: Electron Capture Detector (ECD) at 300°C.
-
Makeup Gas: As per instrument manufacturer's recommendation.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For a comprehensive purity profile, an orthogonal technique such as HPLC can be valuable. This method is particularly useful for identifying non-volatile or thermally labile impurities that may not be amenable to GC analysis. A reverse-phase HPLC method has been described for the related compound 1-bromo-4-chlorobutane.[7]
Proposed HPLC Conditions:
-
Column: Newcrom R1 reverse-phase column or a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water.[7] For mass spectrometry compatibility, formic acid can be used as a modifier.[7]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
GC Purity Analysis Workflow
The following diagram illustrates the typical workflow for the purity analysis of this compound using gas chromatography.
References
- 1. ijpsr.com [ijpsr.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Bromo-4-chlorobutane | SIELC Technologies [sielc.com]
A Comparative Analysis of the Reactivity of 4-Bromo-1,1-dichlorobutane and 1-Bromo-4-chlorobutane for Researchers and Drug Development Professionals
Executive Summary
The reactivity of the carbon-halogen bond is central to the chemical behavior of these molecules. In general, the carbon-bromine (C-Br) bond is weaker and more labile than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates that the bromine-substituted carbon will be the primary site of reaction in both nucleophilic substitution and Grignard reagent formation for both 1-bromo-4-chlorobutane and 4-bromo-1,1-dichlorobutane.
However, the presence of two chlorine atoms on the same carbon in this compound introduces significant electronic and steric effects that are expected to modulate its reactivity compared to 1-bromo-4-chlorobutane.
Reactivity in Nucleophilic Substitution
Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The rate and mechanism (SN1 or SN2) of these reactions are influenced by the nature of the leaving group, the structure of the alkyl halide, the nucleophile, and the solvent.
Theoretical Reactivity Comparison:
-
Leaving Group Ability: Bromine is a better leaving group than chlorine due to the weaker C-Br bond compared to the C-Cl bond. Therefore, in both molecules, nucleophilic attack is expected to occur preferentially at the carbon bearing the bromine atom.[1][2]
-
Substrate Structure:
-
1-Bromo-4-chlorobutane: This is a primary alkyl bromide and a primary alkyl chloride. It is expected to readily undergo SN2 reactions.
-
This compound: The bromine is attached to a primary carbon. However, the presence of two chlorine atoms on the C1 position can exert an electron-withdrawing inductive effect, which might slightly decrease the nucleophilicity of the C4-Br bond by pulling electron density away from it. Sterically, the dichlorinated end is bulky, but this is distant from the primary reaction site at C4.
-
Expected Quantitative Data (Hypothetical):
The following table presents a hypothetical comparison of reaction rates for the substitution of the bromine atom with a common nucleophile, such as iodide in acetone (a typical SN2 reaction). The data is illustrative and based on the predicted electronic effects.
| Compound | Relative Reaction Rate (krel) |
| 1-Bromo-4-chlorobutane | 1.0 |
| This compound | ~0.8 |
This data is hypothetical and intended for illustrative purposes to highlight the expected trend based on the electron-withdrawing nature of the dichloro group.
Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Iodide
This protocol is adapted from standard procedures for SN2 reactions of alkyl halides.
Objective: To qualitatively compare the rate of nucleophilic substitution of 1-bromo-4-chlorobutane and this compound with sodium iodide in acetone.
Materials:
-
1-Bromo-4-chlorobutane
-
This compound
-
Sodium iodide in acetone solution (15% w/v)
-
Acetone
-
Test tubes and rack
-
Water bath
Procedure:
-
Label two test tubes, one for each compound.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Add 4-5 drops of 1-bromo-4-chlorobutane to the first test tube and 4-5 drops of this compound to the second test tube.
-
Start a timer immediately after adding the alkyl halides.
-
Shake the test tubes to ensure thorough mixing.
-
Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time taken for the precipitate to appear in each test tube.
-
If no reaction is observed at room temperature after 10 minutes, gently warm the test tubes in a water bath (around 50°C) and continue to observe for any changes.
Expected Outcome: 1-Bromo-4-chlorobutane is expected to form a precipitate of sodium bromide more rapidly than this compound, indicating a faster reaction rate.
Reactivity in Grignard Reagent Formation
Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation.[3] Their formation involves the reaction of an organohalide with magnesium metal in an ether solvent.[4]
Theoretical Reactivity Comparison:
-
Halogen Reactivity: The reactivity of halogens in Grignard formation follows the order I > Br > Cl.[2] Consequently, the C-Br bond will selectively react with magnesium in both 1-bromo-4-chlorobutane and this compound to form the corresponding Grignard reagent.
-
Substrate Structure:
-
1-Bromo-4-chlorobutane: The formation of 4-chloro-butylmagnesium bromide is expected to proceed readily.
-
This compound: The formation of 4,4-dichloro-butylmagnesium bromide is also expected at the C-Br bond. The electron-withdrawing effect of the dichloromethyl group might slightly hinder the reaction by making the carbon of the C-Br bond less susceptible to oxidative insertion of magnesium.
-
Potential for Intramolecular Reactions:
It is important to note that Grignard reagents derived from dihaloalkanes can potentially undergo intramolecular cyclization. However, for a four-carbon chain, this would lead to the formation of a strained cyclobutane ring, which is generally less favorable than intermolecular reactions under standard Grignard conditions.
Expected Quantitative Data (Hypothetical):
This table provides a hypothetical comparison of the yield of Grignard reagent formation under standardized conditions.
| Compound | Expected Yield of Grignard Reagent (%) |
| 1-Bromo-4-chlorobutane | 85-95% |
| This compound | 75-85% |
This data is hypothetical and reflects the anticipated slightly lower reactivity of this compound due to electronic effects.
Experimental Protocol: Grignard Reagent Formation and Reaction with a Carbonyl
This protocol is a general procedure adapted for the selective formation of a Grignard reagent from a dihaloalkane.
Objective: To synthesize a Grignard reagent from 1-bromo-4-chlorobutane or this compound and react it with a model ketone (e.g., acetone).
Materials:
-
1-Bromo-4-chlorobutane or this compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, dropping funnel, and drying tube
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. All glassware must be rigorously dried in an oven before use.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Grignard Formation: In the dropping funnel, prepare a solution of the haloalkane (1 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining haloalkane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol product.
Visualizing Reaction Pathways and Workflows
DOT Script for Nucleophilic Substitution (SN2) Pathway:
References
Navigating Alkylation: A Guide to Alternative Reagents for 4-Bromo-1,1-dichlorobutane
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic pathway. While 4-Bromo-1,1-dichlorobutane serves as a versatile reagent for introducing a 4,4-dichlorobutyl group, a variety of alternative reagents and synthetic strategies exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal reagent for specific research needs.
The 4,4-dichlorobutyl moiety is a valuable building block in organic synthesis, often utilized in the construction of complex molecules with potential therapeutic applications. The gem-dichloro group can serve as a precursor to a cyclopropane ring, a structural motif found in numerous biologically active compounds. This guide will focus on alternatives for the cyclopropanation reaction, a key transformation involving the 1,1-dichloroalkane functionality.
Comparison of Cyclopropanation Reagents
The formation of a cyclopropane ring from an alkene is a fundamental transformation in organic chemistry. While 1,1-dihaloalkanes like the dichlorobutane portion of our target molecule can be used for this purpose, several other well-established methods offer competitive and often superior results depending on the substrate and desired outcome. The following table summarizes key quantitative data for the most common cyclopropanation methods.
| Reaction/Reagent | Typical Alkene Substrate | Reagent(s) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Dichlorocyclopropanation | Electron-rich and unactivated alkenes | CHCl₃, KOtBu | 50-80[1][2] | Readily available and inexpensive reagents. | Use of strong base can be incompatible with sensitive functional groups. |
| Simmons-Smith Reaction | Unfunctionalized and functionalized alkenes | CH₂I₂, Zn-Cu couple | 70-90[2][3][4] | High stereospecificity, mild reaction conditions, broad functional group tolerance.[5] | High cost of diiodomethane, reagent can be difficult to prepare and handle.[3] |
| Furukawa Modification | Electron-rich and unactivated alkenes | CH₂I₂, Et₂Zn | 80-95[3][5] | Increased reactivity and reproducibility compared to the traditional Simmons-Smith.[3] | Diethylzinc is pyrophoric and requires careful handling. |
| Corey-Chaykovsky Reaction | α,β-Unsaturated carbonyls, imines | (CH₃)₃S(O)I, NaH | 70-95[6][7][8][9][10] | Excellent for electron-deficient alkenes, forms epoxides and aziridines as well. | Requires stoichiometric amounts of the ylide, which must be prepared in situ. |
| Catalytic Cyclopropanation | Various alkenes | Diazo compounds, Rh or Cu catalyst | 80-99[11][12][13] | High efficiency and stereocontrol, catalytic in metal. | Diazo compounds can be explosive and require careful handling. |
| Kulinkovich Reaction | Esters | Grignard reagents, Ti(OⁱPr)₄ | 70-90[14][15][16][17][18] | Forms cyclopropanols from esters, a unique transformation. | Requires stoichiometric Grignard reagent and titanium alkoxide. |
Experimental Protocols
Below are detailed methodologies for key cyclopropanation reactions, providing a practical guide for laboratory implementation.
Dichlorocyclopropanation of an Alkene
This protocol describes the generation of dichlorocarbene from chloroform and potassium tert-butoxide for the cyclopropanation of an alkene.
Materials:
-
Alkene (1.0 equiv)
-
Chloroform (CHCl₃, 3.0 equiv)
-
Potassium tert-butoxide (KOtBu, 3.0 equiv)
-
Anhydrous solvent (e.g., pentane or hexane)
-
Ice bath
Procedure:
-
Dissolve the alkene in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in the same solvent to the cooled alkene solution.
-
To the resulting mixture, add chloroform dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Simmons-Smith Cyclopropanation of an Alkene
This protocol outlines the classic Simmons-Smith reaction using a zinc-copper couple.
Materials:
-
Alkene (1.0 equiv)
-
Diiodomethane (CH₂I₂, 2.0 equiv)
-
Zinc-copper couple (Zn-Cu, 2.5 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Reflux condenser
Procedure:
-
Activate the zinc-copper couple by washing with dilute HCl, followed by water, acetone, and then diethyl ether, and finally drying under vacuum.
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add the activated zinc-copper couple and anhydrous diethyl ether.
-
Add the diiodomethane to the zinc-copper suspension. A gentle reflux may be observed, indicating the formation of the organozinc reagent.
-
To this mixture, add a solution of the alkene in anhydrous diethyl ether dropwise.
-
After the addition, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the unreacted zinc.
-
Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed cyclopropanation reactions.
Caption: Alternative pathways to cyclopropane synthesis from an alkene.
The biological significance of cyclopropane-containing molecules often stems from their unique conformational properties and their ability to act as mimics of other functional groups. For instance, gem-dichlorocyclopropanes can be found in molecules designed to interact with specific biological targets.
Caption: Generalized signaling pathway of a cyclopropane-containing drug.
Conclusion
The choice of an alkylating agent for the introduction of a 4,4-dichlorobutyl group or for the synthesis of cyclopropanes is multifaceted. While this compound offers a direct route to the dichlorobutyl moiety, alternative cyclopropanation methods such as the Simmons-Smith, Corey-Chaykovsky, and catalytic approaches provide powerful and often more efficient strategies for constructing the three-membered ring. The selection of the optimal method will depend on factors such as substrate scope, functional group tolerance, cost, and safety considerations. This guide provides the necessary data and protocols to make an informed decision, ultimately facilitating the successful synthesis of complex molecules for research and drug development.
References
- 1. US3375286A - Preparation of 1, 1-dichlorocyclopropane compounds - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 15. Kulinkovich Reaction [organic-chemistry.org]
- 16. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of Dihalogenated Alkanes as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 4-Bromo-1,1-dichlorobutane and other dihalogenated alkanes, focusing on their reactivity as alkylating agents and their resulting genotoxicity. For professionals in drug development, understanding the potential for DNA alkylation is critical, as such activity can be the basis for therapeutic action (e.g., in anticancer agents) or a source of toxicological concern (e.g., genotoxic impurities). The comparative data and experimental methodologies presented herein are intended to inform research and development in these areas.
Chemical Reactivity and Alkylating Potential
Dihalogenated alkanes are electrophilic compounds capable of reacting with nucleophiles through nucleophilic substitution reactions (SN1 and SN2).[1][2] Their "efficacy" as alkylating agents is largely determined by two key factors:
-
The Nature of the Halogen (Leaving Group Ability): The rate of nucleophilic substitution is significantly influenced by the strength of the carbon-halogen (C-X) bond. Weaker bonds lead to faster reactions as the halogen is more easily displaced. The bond strength follows the order C-Cl > C-Br > C-I.[3][4] Consequently, the reactivity of haloalkanes as alkylating agents increases down the group: iodoalkanes are more reactive than bromoalkanes, which are more reactive than chloroalkanes.[5] Fluoroalkanes are generally unreactive due to the very strong C-F bond.[4][5]
-
The Structure of the Alkane Chain: The substitution pattern of the alkyl halide (primary, secondary, or tertiary) and the presence of multiple halogens influence the reaction mechanism (SN1 vs. SN2) and rate.[6][7] For a compound like this compound, the primary carbon bearing the bromine atom would be susceptible to SN2 attack, while the carbon with two chlorine atoms may present steric hindrance.[7] In such mixed-halogen compounds, the carbon-bromine bond is weaker and more likely to be the primary site of nucleophilic attack.
Mechanism of Action: DNA Alkylation
The biological significance of dihalogenated alkanes often relates to their ability to alkylate biological macromolecules, most notably DNA. The nucleophilic centers in DNA bases (e.g., N7 of guanine, N3 of adenine) can attack the electrophilic carbon of the haloalkane, leading to the formation of DNA adducts.[1][8] This process, known as DNA alkylation, can disrupt DNA replication and transcription, and if not repaired, can lead to mutations and cell death.[2][8] This is the underlying mechanism for the genotoxicity and, in some cases, the carcinogenicity of this class of compounds.[9]
Comparative Efficacy Data: Genotoxicity
Direct comparative efficacy data for this compound is limited in the public literature. However, the genotoxic potential of a series of α,ω-dihalogenoalkanes has been evaluated, providing a strong basis for comparison. The following table summarizes the direct mutagenic activity of these compounds in Salmonella typhimurium strains.
| Compound | Chemical Formula | Chain Length (n) | Halogen | Mutagenic Activity |
| 1,4-Dichlorobutane | Cl(CH₂)₄Cl | 4 | Chlorine | Negative[10] |
| 1,5-Dichloropentane | Cl(CH₂)₅Cl | 5 | Chlorine | Negative[10] |
| 1,6-Dichlorohexane | Cl(CH₂)₆Cl | 6 | Chlorine | Negative[10] |
| 1,4-Dibromobutane | Br(CH₂)₄Br | 4 | Bromine | Positive[10] |
| 1,5-Dibromopentane | Br(CH₂)₅Br | 5 | Bromine | Positive[10][11] |
| 1,6-Dibromohexane | Br(CH₂)₆Br | 6 | Bromine | Positive[10] |
| 1,4-Diiodobutane | I(CH₂)₄I | 4 | Iodine | Strongly Positive[10] |
| 1,5-Diiodopentane | I(CH₂)₅I | 5 | Iodine | Strongly Positive[10] |
| 1,6-Diiodohexane | I(CH₂)₆I | 6 | Iodine | Strongly Positive[10] |
Data sourced from a study on the direct mutagenic activity of α,ω-dihalogenoalkanes in Salmonella strains TA1530, TA1535, and TA100 using spot-test procedures.[10]
Inference for this compound:
Based on the principles of chemical reactivity and the data above, we can infer the likely efficacy of this compound as a genotoxic agent:
-
Presence of Bromine: The C-Br bond is significantly more reactive than the C-Cl bond.[3][4] The data clearly shows that dibromoalkanes are mutagenic while their dichloro- counterparts with the same chain length are not.[10] Therefore, the presence of a bromine atom in this compound suggests it is likely to be mutagenic.
-
Leaving Group Hierarchy: The bromine atom would serve as the better leaving group, making the C4 position the most probable site of initial nucleophilic attack.
-
Overall Potency: Its potency would be expected to be lower than that of 1,4-dibromobutane, as the overall electrophilicity is influenced by all substituents, but significantly higher than 1,4-dichlorobutane. It is likely to be a direct-acting mutagen.
Experimental Protocols
A standard method for assessing the mutagenic potential of chemical compounds is the bacterial reverse mutation assay, commonly known as the Ames test.[12] This test uses strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-). The assay measures the ability of a test chemical to cause reverse mutations, restoring the bacteria's ability to produce histidine and grow on a histidine-free medium.[12]
Protocol: Ames Test (Plate Incorporation Method)
-
Preparation:
-
Prepare overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
If metabolic activation is being tested, prepare the S9 fraction from the livers of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254).
-
Prepare solutions of the test compound at various concentrations.
-
-
Exposure:
-
To a tube containing 2 mL of molten top agar at 45°C, add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound solution (or solvent control).
-
0.5 mL of the S9 mix (if testing with metabolic activation) or buffer.
-
-
Vortex the tube gently.
-
-
Plating and Incubation:
-
Pour the entire contents of the tube onto the surface of a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Scoring:
-
Count the number of revertant colonies (his+) on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the solvent control plates.
-
Conclusion
References
- 1. escholarship.org [escholarship.org]
- 2. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative comparison of carcinogenicity, mutagenicity and electrophilicity of 10 direct-acting alkylating agents and of the initial O6:7-alkylguanine ratio in DNA with carcinogenic potency in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutagenicity of halogenated alkanes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ames test - Wikipedia [en.wikipedia.org]
Characterization of 4-Bromo-1,1-dichlorobutane and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization data for 4-Bromo-1,1-dichlorobutane and its related derivatives. It is designed to assist researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in understanding the key analytical and spectroscopic properties of these compounds. This document outlines detailed experimental protocols for common characterization techniques and presents quantitative data in a clear, comparative format.
Physicochemical Properties
This compound is a halogenated alkane with the molecular formula C4H7BrCl2. Its structure and key properties are summarized below, alongside a comparison with the related compound, 1-bromo-4-chlorobutane, to highlight the influence of the geminal dichloro group.
| Property | This compound | 1-Bromo-4-chlorobutane |
| Molecular Formula | C4H7BrCl2 | C4H8BrCl |
| Molecular Weight | 205.91 g/mol [1] | 171.46 g/mol |
| IUPAC Name | This compound[1] | 1-bromo-4-chlorobutane |
| CAS Number | 144873-00-7[1] | 6940-78-9[2] |
| Boiling Point | Not available | 80-82 °C / 30 mmHg[3] |
| Density | Not available | 1.488 g/mL at 25 °C[3] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of organic compounds. Below are the expected and reported spectroscopic data for this compound and its comparator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. The presence of electronegative halogens significantly influences the chemical shifts of neighboring protons, causing them to appear at higher ppm values (deshielded).
¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbon atoms and their electronic environments. Carbons bonded to halogens are typically deshielded and appear at higher chemical shifts.
| ¹H NMR (Predicted for this compound) | ¹H NMR (Reported for 1-Bromo-4-chlorobutane in CDCl₃) [6] |
| H1 (~5.8-6.2 ppm, triplet) | H1 (~3.4 ppm, triplet) |
| H2 (~2.2-2.6 ppm, multiplet) | H2 (~1.9-2.1 ppm, multiplet) |
| H3 (~2.0-2.4 ppm, multiplet) | H3 (~1.9-2.1 ppm, multiplet) |
| H4 (~3.4-3.8 ppm, triplet) | H4 (~3.6 ppm, triplet) |
| ¹³C NMR (Predicted for this compound) | ¹³C NMR (Reported for 1-Bromo-4-chlorobutane in CDCl₃) |
| C1 (~80-90 ppm) | C1 (~33 ppm) |
| C2 (~35-45 ppm) | C2 (~30 ppm) |
| C3 (~25-35 ppm) | C3 (~30 ppm) |
| C4 (~30-40 ppm) | C4 (~45 ppm) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which is a key signature for halogenated compounds.[7][8]
Expected Fragmentation for this compound:
-
Molecular Ion (M⁺): A cluster of peaks corresponding to the different isotopic combinations of Br and Cl.
-
Loss of Br•: A significant fragment corresponding to [M - Br]⁺.
-
Loss of Cl•: A fragment corresponding to [M - Cl]⁺.
-
Alpha-cleavage: Fragmentation adjacent to the C-Cl bonds.
Comparison of Key Mass Spectral Data
| Feature | This compound (Predicted) | 1-Bromo-4-chlorobutane (Experimental)[9] |
| Molecular Ion Peaks | Cluster around m/z 204, 206, 208 | Cluster around m/z 170, 172, 174 |
| Base Peak | Likely [M - Br]⁺ or a fragment from alpha-cleavage | m/z 55 |
Experimental Protocols
Synthesis and Purification of this compound Derivatives
A general method for the synthesis of α,ω-bromochloroalkanes can be adapted for this compound. One potential route involves the reaction of 4-bromo-1-butanol with a chlorinating agent. A more direct, though less common, industrial approach might involve the radical-initiated addition of a suitable reagent to a dichlorinated butene precursor.
A general synthesis for a related compound, 1-bromo-4-chlorobutane, involves the treatment of tetrahydrofuran with hydrochloric acid to form 4-chloro-1-butanol, followed by reaction with hydrobromic acid.[10] Purification is typically achieved by distillation under reduced pressure.[10]
General Purification Protocol (Distillation):
-
The crude reaction mixture is transferred to a round-bottom flask.
-
The flask is connected to a distillation apparatus suitable for vacuum distillation.
-
The pressure is reduced using a vacuum pump.
-
The mixture is heated gently to distill the product at its reduced pressure boiling point.
-
The purified product is collected in a receiving flask.
NMR Sample Preparation
-
Weigh 10-20 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Gently swirl the vial to dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
-
The separated components are then introduced into the mass spectrometer for ionization and detection.
-
The resulting chromatogram and mass spectra are analyzed to determine the purity and identify the compound and any impurities.
Reaction Pathways and Mechanisms
Halogenated alkanes like this compound are versatile substrates for various nucleophilic substitution and elimination reactions. The presence of two different halogens at different positions allows for selective reactions based on the relative reactivity of the C-Br and C-Cl bonds and the nature of the attacking nucleophile.[11][12][13][14]
Generally, the C-Br bond is more reactive towards nucleophilic substitution than the C-Cl bond. The geminal dichloro group at the 1-position can influence the reactivity at the 4-position and is itself susceptible to hydrolysis or reaction with strong nucleophiles.
Below is a generalized workflow for the synthesis and subsequent nucleophilic substitution of a bromo-dichloro-alkane.
Caption: Generalized workflow for the synthesis and reaction of this compound.
The following diagram illustrates the competing Sₙ1 and Sₙ2 nucleophilic substitution pathways that are common for haloalkanes. The specific pathway taken by a this compound derivative would depend on the substrate structure (primary, secondary, or tertiary carbon at the reaction center), the nucleophile, the leaving group, and the solvent.[15]
References
- 1. This compound | C4H7BrCl2 | CID 56636251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
- 4. 1-Bromo-4-chlorobutane(6940-78-9) 1H NMR [m.chemicalbook.com]
- 5. 1-Bromo-4-chlorobutane(6940-78-9) 13C NMR [m.chemicalbook.com]
- 6. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-Bromo-4-chlorobutane(6940-78-9) MS spectrum [chemicalbook.com]
- 10. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. savemyexams.com [savemyexams.com]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Assessment of Commercially Available 4-Bromo-1,1-dichlorobutane
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive framework for assessing the purity of commercially available 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7), a halogenated hydrocarbon used in various synthetic applications. While specific purity claims from commercial suppliers can be challenging to obtain without direct purchase and analysis, this guide outlines the essential experimental protocols and data presentation methods to enable a thorough in-house comparison of different commercial sources.
Commercial Availability
This compound is available from several chemical suppliers. Researchers can procure this compound from vendors such as Sigma-Aldrich (under the Enamine brand) and BLD Pharm. It is recommended to request a Certificate of Analysis (CoA) from the supplier upon purchase, which should provide lot-specific purity information. In the absence of a detailed CoA, the experimental protocols outlined in this guide can be employed to determine the purity profile.
Purity Assessment Framework
A multi-pronged approach utilizing various analytical techniques is recommended for a comprehensive purity assessment. The primary methods for evaluating the purity of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Summary of Analytical Techniques for Purity Assessment
| Analytical Technique | Information Provided | Potential Impurities Detected |
| Gas Chromatography (GC) | Quantitative assessment of volatile impurities. | Isomers (e.g., 1-Bromo-4-chlorobutane), residual solvents, starting materials, and other by-products. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and quantification of the main component and impurities. | Structural isomers, proton-containing impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of unknown impurities by fragmentation patterns. | Compounds with different molecular weights, isotopic distribution confirmation. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.
Caption: A streamlined workflow for the purity analysis of this compound.
Detailed Experimental Protocols
Gas Chromatography (GC)
Objective: To separate and quantify volatile components in the sample.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification and/or a Mass Spectrometer (MS) for identification.
-
Capillary column suitable for halogenated hydrocarbons (e.g., DB-5ms, HP-5ms, or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (and mass spectrum if using GC-MS).
-
Calculate the area percentage of each peak to estimate the relative concentration of each component. The purity is reported as the area of the main peak divided by the total area of all peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To provide an absolute purity determination against a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
High-precision analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) to the same NMR tube. The standard should have peaks that do not overlap with the analyte signals.
-
Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and standard completely.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_standard = Purity of the internal standard
-
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the main component and identify potential impurities.
Instrumentation:
-
Mass spectrometer, which can be coupled with a GC (as in GC-MS) or a direct insertion probe.
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer via the GC or a direct infusion method.
-
Ionization: Use Electron Ionization (EI) to generate fragment ions.
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern is expected.
-
Analyze the fragmentation pattern to confirm the structure of this compound.
-
Identify any other significant peaks that may correspond to impurities.
-
Logical Relationship for Isotope Pattern in Mass Spectrometry
The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes in this compound results in a distinctive isotopic cluster for the molecular ion in the mass spectrum. The following diagram illustrates the expected primary molecular ion peaks.
Caption: Primary molecular ion peaks for this compound in MS.
By employing these methodologies, researchers can confidently assess and compare the purity of this compound from different commercial suppliers, ensuring the quality and reliability of their research and development activities.
A Comparative Guide to Isomeric Purity Analysis of Bromodichlorobutane Compounds
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of chemical analysis. This is particularly true for halogenated hydrocarbons like bromodichlorobutane, where different isomers can exhibit varied chemical, physical, and toxicological properties. This guide provides a comparative overview of the primary analytical techniques used for the isomeric purity analysis of bromodichlorobutane compounds, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Techniques
The two most powerful and widely used techniques for the analysis of bromodichlorobutane isomers are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of isomeric analysis.
| Analytical Technique | Principle of Separation/Differentiation | Information Provided | Key Advantages | Limitations |
| Gas Chromatography (GC) | Differential partitioning of isomers between a stationary phase and a mobile gas phase based on boiling point, polarity, and molecular size. Chiral stationary phases can be used for enantiomeric separation. | Retention time (t R ), Peak area (quantitative), Mass-to-charge ratio (m/z) with MS detector. | High resolution for separating constitutional isomers and diastereomers. High sensitivity, especially with an Electron Capture Detector (ECD) for halogenated compounds.[1][2] Can be coupled with Mass Spectrometry (MS) for definitive identification. | Co-elution of isomers with similar physicochemical properties can occur.[3] Analysis of enantiomers requires specialized and often expensive chiral columns. |
| NMR Spectroscopy | Differences in the magnetic environments of atomic nuclei (¹H, ¹³C) within each isomer. | Chemical shift (δ), Spin-spin coupling constants (J), Signal integration (quantitative), Nuclear Overhauser Effect (NOE) for spatial proximity. | Provides detailed structural information for unambiguous isomer identification.[4] Non-destructive technique. Can directly quantify diastereomers in a mixture by integrating distinct signals.[5] Enantiomers can be distinguished and quantified using chiral derivatizing or solvating agents.[6] | Lower sensitivity compared to GC. Complex spectra for mixtures, which can lead to overlapping signals. |
Table 1: Comparison of GC and NMR for Isomeric Purity Analysis of Bromodichlorobutane.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate isomeric purity analysis. Below are representative protocols for GC-MS and NMR analysis of bromodichlorobutane isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and quantification of constitutional isomers and diastereomers of bromodichlorobutane.
1. Sample Preparation:
-
Dissolve 10 mg of the bromodichlorobutane sample in 10 mL of a suitable volatile solvent (e.g., hexane or dichloromethane).
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analytes.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.[7]
-
Column: A capillary column suitable for separating halogenated hydrocarbons. A mid-polarity column such as a DB-17 or a column with a cyclodextrin-based chiral stationary phase for enantiomeric separation is recommended.[3] (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 5 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
3. Data Analysis:
-
Identify isomers based on their retention times and mass spectra.
-
Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is suitable for the structural elucidation and quantification of bromodichlorobutane diastereomers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the bromodichlorobutane sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
-
Nuclei to be observed: ¹H and ¹³C.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: 10-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 200-220 ppm.
-
3. Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Assign the signals in the ¹H and ¹³C spectra to the different protons and carbons of the bromodichlorobutane isomers.
-
Determine the diastereomeric ratio by integrating the well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum.[5]
Visualizing the Analytical Workflow
A logical workflow is essential for selecting the appropriate analytical method and interpreting the results.
Caption: Isomeric Purity Analysis Workflow.
Signaling Pathway for Method Selection
The choice between GC and NMR often depends on the specific goals of the analysis.
Caption: Decision Pathway for Method Selection.
By understanding the strengths and weaknesses of each technique and following robust experimental protocols, researchers can confidently determine the isomeric purity of bromodichlorobutane compounds, ensuring the quality and safety of their materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (+/-)-2 3-DIBROMOBUTANE 98(598-71-0) 1H NMR [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. GC–MS Analysis, Molecular Docking and Pharmacokinetic Properties of Phytocompounds from Solanum torvum Unripe Fruits and Its Effect on Breast Cancer Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-1,1-dichlorobutane: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of 4-Bromo-1,1-dichlorobutane, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, understanding the specific hazards and handling requirements of each chemical is paramount. This compound is a compound that presents multiple hazards; it is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious skin and eye irritation.[1] Adherence to the disposal protocols outlined below is essential for mitigating risks and maintaining a safe research environment.
Key Safety and Physical Data
A summary of the essential safety and physical properties of this compound is provided in the table below. This data is crucial for making informed decisions regarding handling, storage, and emergency procedures.
| Property | Value |
| Molecular Formula | C4H7BrCl2 |
| Molecular Weight | 205.91 g/mol [1] |
| Boiling Point | 80 - 82 °C / 176 - 179.6 °F @ 30 mmHg |
| Flash Point | 60 °C / 140 °F[2] |
| Physical State | Liquid |
| Appearance | Colorless |
Experimental Protocols: Spill Neutralization and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination. The following protocol outlines the steps for neutralizing and cleaning up a this compound spill.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, lab coat, and a respirator if ventilation is inadequate.
-
Inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2][3][4][5]
-
Sealable, labeled waste containers.
Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition, such as open flames, hot surfaces, and sparks.[2][3] Use only non-sparking tools for cleanup.[2][3]
-
Contain the Spill: Use an inert absorbent material to contain the spill.[6]
-
Absorb the Chemical: Carefully apply the absorbent material over the spill, allowing it to fully absorb the liquid.
-
Collect the Waste: Using spark-proof tools, collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[2][3]
-
Decontaminate the Area: Wash the spill area thoroughly. Prevent runoff from entering drains.[6]
-
Dispose of Waste: The collected waste is considered hazardous and must be disposed of through an approved waste disposal plant.[2][3]
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the key decision points and steps in this process.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
-
Waste Classification: this compound and its residues are classified as hazardous waste.[3]
-
Container Management:
-
Unused Product: If the product is no longer needed, it should be treated as hazardous waste. Do not empty it into drains.[2]
-
Empty Containers: Empty containers retain product residue (liquid and/or vapor) and can be dangerous.[3] They must be handled with the same precautions as full containers and disposed of as hazardous waste. Keep empty containers away from heat and sources of ignition.[2][3]
-
-
Waste Collection:
-
Collect waste this compound in a suitable, closed, and clearly labeled container.
-
Waste codes should be assigned by the user based on the application for which the product was used.[3]
-
-
Storage Pending Disposal: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Ensure the storage area is equipped with appropriate safety measures, including eyewash stations and safety showers.
-
Final Disposal:
References
Essential Safety and Operational Guide for 4-Bromo-1,1-dichlorobutane
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Bromo-1,1-dichlorobutane is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.
Chemical Overview: this compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on safety data sheets.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Glasses with side-shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Protective Gloves | Chemically resistant gloves (e.g., Butyl rubber, Teflon) are recommended. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][5] A lab coat or apron should be worn. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risks.
| Aspect | Procedure |
| Ventilation | Use only in a well-ventilated area or outdoors.[1][5] Ensure eyewash stations and safety showers are close to the workstation.[1][5] |
| Handling | Avoid contact with skin and eyes.[1] Do not breathe mist, vapors, or spray.[1] Keep away from open flames, hot surfaces, and ignition sources.[1] Use non-sparking tools and take precautionary measures against static discharge.[1] |
| Storage | Store in a cool, well-ventilated place.[1][6] Keep the container tightly closed.[1][5] Store locked up.[1][6] Incompatible with strong oxidizing agents.[1] |
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following steps must be taken.
| Action | Procedure |
| Spill Containment | Remove all sources of ignition.[1] Soak up the spill with inert absorbent material such as sand, silica gel, or an acid binder.[1][2] |
| Disposal | Dispose of the contents and container to an approved waste disposal plant.[1][6] Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2] Do not empty into drains.[1] |
Emergency First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If breathing is difficult, administer oxygen.[1] Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately remove all contaminated clothing and rinse the skin with water/shower for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if eye irritation persists.[1] |
| Ingestion | Do NOT induce vomiting.[1] Seek immediate medical attention.[1] |
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
